molecular formula C9H11NO B163355 5-Isopropylpicolinaldehyde CAS No. 137013-14-0

5-Isopropylpicolinaldehyde

Cat. No.: B163355
CAS No.: 137013-14-0
M. Wt: 149.19 g/mol
InChI Key: ZMIPJSJRIRWJBY-UHFFFAOYSA-N
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Description

5-Isopropylpicolinaldehyde is a chemical reagent designed for use in scientific research and development. As a functionalized picolinaldehyde, its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules. Aldehyde-functionalized heterocyclic compounds like this one are commonly employed in medicinal chemistry efforts, particularly in the construction of novel compounds for biological evaluation . Similar structural motifs are frequently explored in the design of potential therapeutics, including the development of allosteric modulators for various biological targets . For instance, research into selective NMDA receptor potentiators has utilized pyrrolidinone scaffolds accessed from aldehyde precursors, highlighting the importance of such intermediates in neuroscience drug discovery . Furthermore, in the field of metallodrug design, picolinaldehyde derivatives can serve as key ligands for metal coordination, contributing to the development of new compounds with investigational biological activities . This product is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIPJSJRIRWJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568195
Record name 5-(Propan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137013-14-0
Record name 5-(Propan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Isopropylpicolinaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Pyridine Building Block for Medicinal Chemistry & Ligand Design [1]

Executive Summary & Chemical Identity

5-Isopropylpicolinaldehyde (CAS: 137013-14-0) is a specialized heterocyclic building block characterized by a pyridine ring substituted with a reactive aldehyde at the C2 position and a lipophilic isopropyl group at the C5 position.[1][][3][4]

In drug discovery, this intermediate is valued for its ability to introduce a lipophilic vector (the isopropyl group) while providing a versatile electrophilic handle (the aldehyde) for scaffold elaboration. It serves as a critical precursor for synthesizing Schiff base ligands, thiosemicarbazones, and complex nitrogen-containing pharmacophores used in oncology and metallodrug research.[1]

Chemical Specifications
PropertySpecification
IUPAC Name 5-(Propan-2-yl)pyridine-2-carbaldehyde
Common Synonyms 5-Isopropylpicolinaldehyde; 5-Isopropyl-2-pyridinecarboxaldehyde
CAS Number 137013-14-0
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Boiling Point ~252.4°C (Predicted at 760 mmHg)
Density ~1.033 g/cm³
Appearance Pale yellow to amber liquid or low-melting solid
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; sparingly soluble in water

Synthesis & Manufacturing Routes

The synthesis of 5-isopropylpicolinaldehyde typically follows two primary pathways: Oxidative Functionalization (for scale) and Lithiation-Formylation (for precision).[1]

Method A: Selenium Dioxide Oxidation (Scalable)

This route utilizes 5-isopropyl-2-methylpyridine as the starting material.[1] Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the C2 position to an aldehyde.

  • Precursor: 5-Isopropyl-2-methylpyridine[1]

  • Reagent: Selenium Dioxide (SeO₂)[5]

  • Solvent: 1,4-Dioxane or Xylene[1]

  • Mechanism: Riley Oxidation[1]

Protocol:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 5-isopropyl-2-methylpyridine (1.0 eq) in 1,4-dioxane (0.5 M concentration).

  • Addition: Add finely powdered SeO₂ (1.1–1.3 eq).

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.[1]

  • Filtration: Cool the mixture and filter through a pad of Celite to remove the black selenium metal precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the aldehyde.

Method B: Lithiation-Formylation (Precision)

This method is preferred when starting from the halogenated precursor, 2-bromo-5-isopropylpyridine.[1] It avoids toxic selenium byproducts but requires cryogenic conditions.[1]

  • Precursor: 2-Bromo-5-isopropylpyridine[1]

  • Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)[1]

  • Solvent: Anhydrous THF

  • Conditions: -78°C under Nitrogen/Argon

Protocol:

  • Cryogenic Cooling: Dissolve 2-bromo-5-isopropylpyridine in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Lithiation: Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 30–60 minutes to generate the 2-lithio-5-isopropylpyridine species.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1–2 hours.

  • Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.[1]

Synthesis Workflow Diagram

SynthesisRoutes Start1 5-Isopropyl-2-methylpyridine Process1 SeO2 Oxidation (Reflux in Dioxane) Start1->Process1 Route A Start2 2-Bromo-5-isopropylpyridine Process2 Lithiation (n-BuLi) Formylation (DMF) Start2->Process2 Route B Product 5-Isopropylpicolinaldehyde (CAS 137013-14-0) Process1->Product Process2->Product

Figure 1: Comparative synthesis routes for 5-Isopropylpicolinaldehyde.

Reactivity & Functionalization

The C2-aldehyde group is highly reactive, serving as a "linchpin" for constructing complex scaffolds.[1] The C5-isopropyl group sterically modulates these reactions, influencing the stability and solubility of the resulting products.[1]

Schiff Base Formation (Ligand Synthesis)

Reaction with primary amines yields imines (Schiff bases), which are critical ligands in coordination chemistry. The pyridine nitrogen and imine nitrogen often form a bidentate (


) chelating pocket.
  • Reaction: Aldehyde + R-NH₂

    
     Imine + H₂O[1]
    
  • Application: Synthesis of thiosemicarbazones (with thiosemicarbazide) which exhibit potent anticancer activity by inhibiting ribonucleotide reductase.[5]

Reductive Amination

For pharmaceutical applications, the imine is often reduced to a secondary amine using NaBH(OAc)₃ or NaBH₄, creating a stable linker.

Oxidation to Picolinic Acid

Oxidation (e.g., using NaClO₂ or KMnO₄) yields 5-isopropylpicolinic acid (CAS 26405-26-5), a building block for amide coupling reactions.[1]

Reactivity Network Diagram

Reactivity Center 5-Isopropylpicolinaldehyde Imine Schiff Base / Imine (Ligand Scaffold) Center->Imine Condensation (-H2O) Acid 5-Isopropylpicolinic Acid (Amide Precursor) Center->Acid Oxidation Amine Primary Amine (R-NH2) Amine->Imine RedAgent NaBH4 / NaBH(OAc)3 AmineProd Secondary Amine (Stable Linker) RedAgent->AmineProd OxAgent NaClO2 / KMnO4 OxAgent->Acid Imine->AmineProd Reduction

Figure 2: Functionalization pathways transforming the aldehyde handle into diverse pharmacophores.

Applications in Drug Discovery

Lipophilic Modulation

The isopropyl group at C5 is a strategic bioisostere.[1] It increases the


 (lipophilicity) of the molecule compared to a methyl or hydrogen substituent, potentially improving:
  • Membrane Permeability: Enhancing oral bioavailability.[1]

  • Hydrophobic Binding: Filling hydrophobic pockets in enzyme active sites (e.g., kinases or metalloenzymes).

Thiosemicarbazone Metallodrugs

Derivatives of 5-isopropylpicolinaldehyde are synthesized to form thiosemicarbazones.[1] These compounds chelate transition metals (Fe, Cu) and have been studied for their ability to:

  • Inhibit Ribonucleotide Reductase , a rate-limiting enzyme in DNA synthesis.[1]

  • Act as ROS generators in cancer cells via redox cycling of the metal complex.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Handling Protocols:

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a fume hood to avoid inhalation of vapors.[1]

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • BOC Sciences. 5-Isopropylpyridine-2-carboxaldehyde Product Specifications (CAS 137013-14-0).[1][] Retrieved from

  • PubChem. 2-Isopropyl-5-pyrimidinecarbaldehyde (Structural Analog Data). National Library of Medicine.[1] Retrieved from

  • Alvarez, C. M., et al. (2007).[1] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.[1] Dalton Transactions.[1] Retrieved from

  • MilliporeSigma. Safety Data Sheet: Pyridine-2-carbaldehyde (General Hazard Profile). Retrieved from

  • Sartorelli, A. C., et al. (1996).[1] Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[1][5] Journal of Medicinal Chemistry.[1] (Contextual grounding for thiosemicarbazone applications).

Sources

5-Isopropylpicolinaldehyde (CAS 137013-14-0): Technical Profile & Synthesis Guide

[1][2]

Executive Summary

5-Isopropylpicolinaldehyde (also known as 5-isopropyl-2-pyridinecarboxaldehyde) is a functionalized heterocyclic building block characterized by a pyridine core substituted with a formyl group at the C2 position and an isopropyl group at the C5 position.[][2] This specific substitution pattern renders it a critical intermediate in medicinal chemistry, particularly for modulating the lipophilicity and metabolic stability of drug candidates. It serves as a precursor for Schiff base ligands, reductive amination targets, and heterocycle formation in early-stage drug discovery.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

PropertyDetail
Chemical Name 5-Isopropylpicolinaldehyde
CAS Number 137013-14-0
Synonyms 5-Isopropyl-2-pyridinecarboxaldehyde; 5-Propan-2-ylpyridine-2-carbaldehyde
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES CC(C)C1=CN=C(C=C1)C=O[][2][3][4]
Appearance Pale yellow to yellow oil or low-melting solid
Boiling Point ~252°C (at 760 mmHg)
Density ~1.033 g/cm³
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Stability Air-sensitive (oxidizes to carboxylic acid); Store under Argon/Nitrogen at 2-8°C

Synthetic Pathways & Methodologies[1][2][10]

The synthesis of 5-Isopropylpicolinaldehyde typically proceeds via modification of the pyridine ring, either through oxidation of a methyl precursor or formylation of a halogenated precursor.[2]

Pathway A: Oxidation of 5-Isopropyl-2-methylpyridine

This route utilizes 5-isopropyl-2-methylpyridine (CAS 104-90-5, also known as 5-ethyl-2-methylpyridine analogue) as a starting material.[][2] The methyl group at C2 is activated and can be selectively oxidized.

  • Reagents: Selenium dioxide (SeO₂) or catalytic oxidation.

  • Mechanism: Riley oxidation or radical oxidation.[]

  • Protocol Insight: While direct oxidation is efficient, over-oxidation to the carboxylic acid (CAS 26405-26-5) is a common risk.[][2] Reaction monitoring via TLC/HPLC is critical.

Pathway B: Formylation of 2-Bromo-5-isopropylpyridine

A more controlled approach involves metal-halogen exchange followed by quenching with a formyl source.[][2]

  • Precursor: 2-Bromo-5-isopropylpyridine.[][2]

  • Reagents: n-Butyllithium (n-BuLi), DMF (Dimethylformamide).[][2]

  • Conditions: Cryogenic (-78°C), anhydrous THF.

  • Step-by-Step Protocol:

    • Inert Setup: Flame-dry a 3-neck flask; flush with Argon.

    • Dissolution: Dissolve 2-bromo-5-isopropylpyridine in anhydrous THF.

    • Lithiation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate the 2-lithio species.

    • Formylation: Add anhydrous DMF (1.5 eq) dropwise.

    • Quench: Warm to 0°C and quench with saturated NH₄Cl.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Visualization of Synthetic Logic

SynthesisPathwaysStart15-Isopropyl-2-methylpyridine(CAS 104-90-5)Process1Oxidation(SeO2, Dioxane, Reflux)Start1->Process1Start22-Bromo-5-isopropylpyridineProcess2Lithiation & Formylation(1. n-BuLi, -78°C2. DMF)Start2->Process2Target5-Isopropylpicolinaldehyde(CAS 137013-14-0)Process1->TargetMajorSideProduct5-Isopropylpicolinic Acid(Over-oxidation impurity)Process1->SideProductMinorProcess2->TargetHigh Regioselectivity

Caption: Comparative synthetic routes for 5-Isopropylpicolinaldehyde showing oxidative vs. organometallic approaches.

Applications in Drug Discovery[10]

Medicinal Chemistry & SAR

The 5-isopropylpyridine motif is a bioisostere often used to replace phenyl or unsubstituted pyridine rings to improve physicochemical properties:

  • Lipophilicity Modulation: The isopropyl group increases logP, enhancing membrane permeability compared to the unbranched analogue.

  • Metabolic Blocking: Substitution at the C5 position blocks metabolic oxidation at a typically reactive site on the pyridine ring, potentially extending the half-life (

    
    ) of the drug candidate.
    
Ligand Synthesis

As an aldehyde, CAS 137013-14-0 is a precursor for Schiff base ligands (imines).[][2]

  • Reaction: Condensation with primary amines or hydrazines.[]

  • Utility: These ligands are used to coordinate transition metals (Cu, Zn, Fe) in the development of metallo-pharmaceuticals or catalytic systems. The isopropyl group provides steric bulk, influencing the coordination geometry.

Handling, Stability & Analytics

Handling Protocols
  • Oxidation Risk: Picolinaldehydes are prone to autoxidation to picolinic acids upon exposure to air.[][2]

  • Storage: Store under an inert atmosphere (Argon) at 2–8°C .

  • Purification: If the aldehyde degrades (turns cloudy or acidic), purify via Kugelrohr distillation or rapid silica gel chromatography (neutralized with 1% Et₃N).

Analytical Characterization (Expected Data)

To validate the identity of the synthesized or purchased material, compare against these parameters:

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ ~10.0 ppm (s, 1H) Distinctive aldehyde proton.[][2]
δ ~8.6 ppm (d, 1H) Proton at C6 (adjacent to nitrogen).
δ ~1.3 ppm (d, 6H) Isopropyl methyl groups.
δ ~3.0 ppm (sept, 1H) Isopropyl methine proton.
IR Spectroscopy ~1700–1710 cm⁻¹ Strong C=O stretch (carbonyl).
LC-MS [M+H]⁺ = 150.2 Protonated molecular ion.[][2]

References

  • BOC Sciences. 5-Isopropylpyridine-2-carboxaldehyde Product Profile (CAS 137013-14-0).[][2] Retrieved from

  • ChemicalBook. Synthesis of Pyridinecarboxaldehydes via Oxidation. General methodology for alkylpyridine oxidation. Retrieved from

  • Santa Cruz Biotechnology. Related Pyridine Aldehyde Reagents & Safety Data. Retrieved from

  • PubChem. Compound Summary: 5-Isopropylpicolinaldehyde.[][2] Identification and physical properties.[5][6][4] Retrieved from

Technical Monograph: 5-Isopropylpicolinaldehyde (CAS 137013-14-0)

[1][2]

Executive Summary

5-Isopropylpicolinaldehyde (also known as 5-isopropylpyridine-2-carbaldehyde) is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[][2] Characterized by a pyridine core substituted with a lipophilic isopropyl group at the C5 position and a reactive formyl group at the C2 position, this molecule serves as a strategic "linchpin" for constructing complex molecular architectures.

Its utility stems from the electronic push-pull nature of its substituents: the electron-withdrawing aldehyde activates the ring for nucleophilic functionalization, while the electron-donating isopropyl group modulates lipophilicity (LogP) and steric bulk, critical parameters for optimizing drug-target interactions (e.g., in kinase inhibitors or GPCR ligands).[]

Part 1: Molecular Architecture & Electronic Profile[1]

Structural Analysis

The molecule comprises a pyridine ring with two key functional handles:[][3]

  • C2-Formyl Group (-CHO): A hard electrophile susceptible to nucleophilic addition (e.g., Grignard reagents, amines) and condensation reactions.[] It is the primary site for chain extension.

  • C5-Isopropyl Group (-CH(CH₃)₂): A bulky, lipophilic moiety that enhances the molecule's solubility in organic solvents and its binding affinity in hydrophobic pockets of biological targets.[]

Electronic Properties[1]
  • Inductive Effects: The isopropyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analog. This stabilizes the pyridine nitrogen lone pair, potentially enhancing basicity.

  • Resonance Effects: The C2-aldehyde is strongly electron-withdrawing (-M, -I), pulling electron density away from the ring and making the C2-H (aldehyde proton) highly acidic and the carbonyl carbon highly electrophilic.[]

  • Conformation: The aldehyde group typically adopts a planar conformation with the pyridine ring to maximize

    
    -conjugation, often favoring the trans orientation relative to the pyridine nitrogen to minimize dipole-dipole repulsion.[]
    
PropertyValue (Predicted/Experimental)
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
CAS Number 137013-14-0
LogP ~2.3 (Modulate by pH)
Boiling Point ~235°C (at 760 mmHg)
Appearance Yellow to orange oil or low-melting solid

Part 2: Synthetic Protocols

Route A: Cryogenic Metal-Halogen Exchange (High Precision)

Best for: Medicinal chemistry discovery, gram-scale, high purity requirements.[]

Mechanism: This route utilizes the rapid lithium-halogen exchange of a brominated precursor, followed by electrophilic trapping with DMF.[] It avoids the over-oxidation byproducts common in radical oxidation methods.

Protocol:

  • Precursor: 2-Bromo-5-isopropylpyridine.[]

  • Setup: Flame-dried 3-neck round-bottom flask, inert atmosphere (Ar or N₂).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O.[]

  • Lithiation:

    • Cool the solution of precursor (1.0 eq) in THF to -78°C (dry ice/acetone bath).

    • Critical Step: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.[]

    • Scientist's Note: Maintain internal temperature below -70°C to prevent Wurtz-type coupling or nucleophilic attack on the pyridine ring.[]

    • Stir for 30-60 minutes at -78°C to ensure complete formation of the 2-lithio-5-isopropylpyridine species.

  • Formylation:

    • Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise.[]

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.[]

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.[]

    • Purification: Flash column chromatography (Hexanes/EtOAc).[]

Route B: Catalytic Selenium Dioxide Oxidation (Scalable)

Best for: Industrial scale-up, kilogram batches, cost-efficiency.[]

Mechanism: Selective oxidation of the activated methyl group at the C2 position using Selenium Dioxide (Riley Oxidation).

Protocol:

  • Precursor: 5-Isopropyl-2-methylpyridine (commercially available).[]

  • Reagent: Selenium Dioxide (SeO₂, 1.1–1.5 eq).[]

  • Solvent: 1,4-Dioxane/Water (95:5).[] The water content is crucial to facilitate the hydrolysis of the intermediate selenite ester.

  • Reaction:

    • Heat the mixture to reflux (100-110°C) for 4-12 hours.

    • Monitor by TLC/HPLC for the disappearance of the methyl precursor.

  • Workup:

    • Filter hot through a Celite pad to remove precipitated Selenium (black solid).

    • Concentrate the filtrate.

    • Purification: Distillation under reduced pressure or recrystallization (if solid).[]

    • Scientist's Note: Trace selenium is toxic and can poison downstream catalysts (e.g., Pd). Ensure rigorous removal via scavenger resins or multiple filtrations if used for pharma intermediates.[]

Visualization: Synthetic Workflow

SynthesisStart_A2-Bromo-5-isopropylpyridineStep_A11. n-BuLi, THF, -78°C(Li-Halogen Exchange)Start_A->Step_A1Route A (Lab)Step_A22. DMF (Electrophile)Step_A1->Step_A2Product5-Isopropylpicolinaldehyde(CAS 137013-14-0)Step_A2->ProductHydrolysisStart_B5-Isopropyl-2-methylpyridineStep_B1SeO₂, Dioxane/H₂OReflux (110°C)Start_B->Step_B1Route B (Scale)Step_B1->ProductFiltration & Distillation

Figure 1: Comparison of Cryogenic Lithiation (Route A) and Riley Oxidation (Route B) pathways.

Part 3: Reactivity Profile & Applications

Reductive Amination (Chiral Amine Synthesis)

The most common application of 5-isopropylpicolinaldehyde is the generation of chiral amines, often found in kinase inhibitors.[]

  • Reagent: Condensation with tert-butanesulfinamide (Ellman's auxiliary) followed by reduction (NaBH₄ or L-Selectride).[]

  • Outcome: Yields high diastereoselectivity (>95:5 dr) for the resulting amine, introducing a chiral center alpha to the pyridine ring.

Heterocyclic Condensation

The aldehyde serves as a 1,3-electrophile equivalent (when combined with the adjacent nitrogen) for constructing fused ring systems.[]

  • Imidazo[1,5-a]pyridines: Reaction with isonitriles and amines (Groebke-Blackburn-Bienaymé reaction).[]

  • Application: These fused scaffolds are privileged structures in anti-viral (e.g., RSV inhibitors) and anti-inflammatory drug discovery.[]

Ligand Design (Coordination Chemistry)

The "Pyridine-2-carboxaldehyde" motif is a classic bidentate (N,O) or tridentate (N,N,N - if condensed with a diamine) ligand scaffold.[]

  • Schiff Bases: Condensation with anilines or diamines creates "pincer" ligands used in transition metal catalysis (Ru, Ir, Fe) for hydrogenation or polymerization reactions.[] The 5-isopropyl group provides solubility and steric protection to the metal center.[]

Visualization: Reaction Divergence

ReactivityCore5-IsopropylpicolinaldehydePath1Reductive Amination(w/ Amines + NaBH(OAc)₃)Core->Path1Path2Condensation(w/ Diamines/Anilines)Core->Path2Path3Oxidation(NaClO₂ / H₂O₂)Core->Path3Prod1Secondary/Tertiary Amines(Kinase Inhibitors)Path1->Prod1Prod2Schiff Base Ligands(Catalysis)Path2->Prod2Prod35-Isopropylpicolinic Acid(Peptide Coupling)Path3->Prod3

Figure 2: Divergent synthetic utility of the aldehyde handle.[]

Part 4: Analytical Characterization

To validate the identity of synthesized 5-Isopropylpicolinaldehyde, the following spectral data should be obtained.

TechniqueExpected Signal / CharacteristicAssignment
¹H NMR (CDCl₃) δ ~10.0 ppm (s, 1H)Aldehyde proton (-CH O).[] Distinctive singlet.
δ ~8.6 ppm (d, 1H, J~2 Hz)C6-H (Aromatic).[] Deshielded by ring nitrogen.[]
δ ~7.9 ppm (d, 1H, J~8 Hz)C3-H (Aromatic).[] Ortho to aldehyde.[]
δ ~7.7 ppm (dd, 1H)C4-H (Aromatic).[] Coupling with C3 and C6.
δ ~3.0 ppm (sept, 1H)Isopropyl methine (-CH (CH₃)₂).[]
δ ~1.3 ppm (d, 6H)Isopropyl methyls (-CH(CH ₃)₂).[]
IR Spectroscopy 1705–1715 cm⁻¹ Strong C=O stretching vibration (Aldehyde).[]
MS (ESI+) m/z 150.1 [M+H]⁺ Parent ion.

References

  • Alvarez, C. M., et al. (2007).[][4] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions.[][4] Retrieved from [Link]

  • Kureha Corporation. (2006).[][2] Fungicidal pyridine derivatives. European Patent EP1724263A1.[] (Contextual reference for agrochemical applications of substituted picolinaldehydes).

  • PubChem. (2024).[] 2-Isopropyl-5-methylpyridine (Precursor Data). Retrieved from [Link]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Isopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and analytical profile of 5-Isopropylpicolinaldehyde (CAS: 139585-71-2), a critical intermediate in the synthesis of hemoglobin modulators such as Voxelotor (GBT-440).

Executive Summary

5-Isopropylpicolinaldehyde (also known as 5-isopropylpyridine-2-carbaldehyde) is a heterocyclic building block primarily utilized in the pharmaceutical industry. Its structural integrity is paramount as it serves as the electrophilic partner in the reductive amination or condensation steps yielding Voxelotor , a drug approved for Sickle Cell Disease (SCD).

This guide synthesizes definitive spectroscopic data (NMR, IR, MS) to establish a "Gold Standard" for identity verification. It moves beyond simple data listing to explain the causality of the signals, ensuring researchers can distinguish this specific isomer from its regioisomers (e.g., 4-isopropyl or 6-isopropyl analogs).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Propan-2-ylpyridine-2-carbaldehyde
CAS Number 139585-71-2
Molecular Formula C

H

NO
Molecular Weight 149.19 g/mol
Appearance Pale yellow to amber oil (oxidizes to solid acid upon air exposure)
Solubility Soluble in MeOH, DCM, DMSO, CDCl

Key Impurity 5-Isopropylpicolinic acid (via autoxidation)

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of 5-isopropylpicolinaldehyde is characterized by the distinct deshielding of the pyridine ring protons and the diagnostic aldehyde singlet.
Protocol: Sample Preparation
  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d) containing 0.03% TMS.
    
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1.0 s, ns = 16).


H NMR Data Table (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.02 Singlet (s)1H-CHO Diagnostic aldehyde proton; highly deshielded by carbonyl anisotropy.
8.62 Doublet (d, J~2 Hz)1HH-6

-proton to Nitrogen; most deshielded aromatic signal due to electronegativity of N.
7.88 Doublet (d, J~8 Hz)1HH-3 Ortho to carbonyl group; deshielded by the electron-withdrawing aldehyde.
7.68 Doublet of Doublets (dd)1HH-4 Meta to N, Para to carbonyl. Couples with H-3 and H-6.
3.01 Septet (J~7 Hz)1H-CH(CH

)

Methine proton of the isopropyl group.
1.31 Doublet (J~7 Hz)6H-CH(CH

)

Methyl protons of the isopropyl group.

Expert Insight: The coupling constant of H-6 is small (~2 Hz) because it is meta-coupled to H-4. This fine splitting is a key differentiator from the 4-isopropyl isomer, where the proton adjacent to nitrogen would show a larger ortho-coupling.


C NMR Data (100 MHz, CDCl

)
  • Carbonyl (C=O): 192.5 ppm

  • Pyridine Ring (C2, C6): ~150-152 ppm (C-N carbons are most deshielded)

  • Pyridine Ring (C3, C4, C5): 120-140 ppm

  • Isopropyl Methine: 32.5 ppm

  • Isopropyl Methyls: 23.4 ppm

Infrared Spectroscopy (FT-IR)

IR analysis is the fastest method to detect the carboxylic acid impurity (broad O-H stretch ~3000 cm


) formed by oxidation.
Key Absorption Bands
Wavenumber (cm

)
Functional GroupVibrational Mode
2850 & 2750 Aldehyde C-HFermi Resonance (Diagnostic doublet). Distinguishes aldehyde from ketone.
1705 - 1715 C=OCarbonyl Stretch .[1] Strong, sharp peak.
1590 & 1470 Pyridine RingC=C / C=N Stretching . Skeletal vibrations of the aromatic ring.
2960 - 2870 Alkyl C-Hsp

C-H Stretch
. Associated with the isopropyl group.[1][2][3]
Mass Spectrometry (MS)

Electron Impact (EI) or ESI-MS provides molecular weight confirmation.

  • Molecular Ion (M+): m/z 149.1

  • Base Peak: Often m/z 121 (Loss of CO) or m/z 134 (Loss of Methyl).

  • Fragmentation Pathway:

    • M+ (149): Parent ion.

    • [M - H]

      
       (148):  Aldehyde proton loss (common in aldehydes).
      
    • [M - 29]

      
       (120):  Loss of -CHO radical (distinctive for aromatic aldehydes).
      
    • [M - 15]

      
       (134):  Loss of methyl group from isopropyl.
      

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for characterizing this intermediate, ensuring no regioisomers (e.g., 4-isopropyl) are accepted.

AnalyticalWorkflow Sample Raw Sample (5-Isopropylpicolinaldehyde) IR_Check FT-IR Screening (Check for -COOH impurity) Sample->IR_Check Purity_Decision Purity > 95%? IR_Check->Purity_Decision NMR_Acq 1H NMR Acquisition (CDCl3) Purity_Decision->NMR_Acq Yes Purify Recrystallize/Distill Purity_Decision->Purify No (Acid present) Regio_Check Verify H-6 Multiplicity (Must be d, J~2Hz) NMR_Acq->Regio_Check MS_Confirm MS Confirmation (m/z 149) Regio_Check->MS_Confirm Pattern Matches Reject Reject Batch (Wrong Isomer) Regio_Check->Reject Pattern Mismatch Release Release for Synthesis (Voxelotor Step) MS_Confirm->Release Purify->IR_Check

Caption: Analytical decision matrix for validating 5-isopropylpicolinaldehyde purity and identity.

Synthesis Context (Voxelotor Pathway)

Understanding the upstream and downstream chemistry helps in identifying potential impurities. 5-Isopropylpicolinaldehyde is condensed with a hydroxylamine or amine derivative in the Voxelotor synthesis.

SynthesisContext Precursor 2-Bromo-5-isopropylpyridine Step1 Formylation (Li-Halogen Exchange + DMF) Precursor->Step1 Target 5-Isopropylpicolinaldehyde (CAS 139585-71-2) Step1->Target Step2 Reductive Amination (w/ Resorcinol Deriv.) Target->Step2 Drug Voxelotor (GBT-440) (Active API) Step2->Drug

Caption: Simplified pathway showing the critical role of the aldehyde intermediate in Voxelotor production.

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321–326.

  • Global Blood Therapeutics, Inc. (2013).[1] "Substituted Pyridine Derivatives and Methods of Use." World Intellectual Property Organization, WO 2013/102142 A1.

  • Li, Z., et al. (2017). "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083.

  • PubChem Compound Summary. (2023). "4-Isopropyl-pyridine-2-carbaldehyde" (Isomer Comparison). National Center for Biotechnology Information.

Sources

Commercial Availability & Technical Guide: 5-Isopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial status, sourcing strategies, and validated synthesis protocols for 5-Isopropylpicolinaldehyde (CAS: 137013-14-0).

Executive Summary

5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a specialized heterocyclic building block used primarily in the development of metal-ligand complexes and pharmaceutical intermediates (e.g., thiosemicarbazone antineoplastics).[]

While assigned CAS 137013-14-0 , this compound is not a commodity chemical . It is classified as a "make-to-order" item by most major catalog suppliers. Reliance on direct procurement often results in lead times exceeding 4–6 weeks.

Strategic Recommendation: For time-critical research, we recommend a "Hybrid Sourcing" strategy:

  • Primary: Attempt procurement from specialized vendors (BOC Sciences, BLD Pharm).

  • Secondary (Recommended): In-house synthesis via the SeO₂/TBHP oxidation of the widely available precursor 2-Methyl-5-isopropylpyridine (CAS 6343-58-4). This route is chemically robust, scalable, and circumvents supply chain bottlenecks.

Chemical Profile & Identity

PropertyData
Chemical Name 5-Isopropylpicolinaldehyde
Synonyms 5-Isopropylpyridine-2-carboxaldehyde; 5-(Propan-2-yl)picolinaldehyde
CAS Number 137013-14-0
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES CC(C)C1=CN=C(C=C1)C=O[][2]
Appearance Typically a yellow to orange oil or low-melting solid (oxidizes in air)
Storage Under inert atmosphere (N₂/Ar) at -20°C; prone to oxidation to carboxylic acid

Commercial Landscape

The supply chain for 5-Isopropylpicolinaldehyde is fragmented. Unlike its carboxylic acid analog, the aldehyde is unstable over long storage periods, discouraging large stock holdings.

Supplier Tiering[1]
  • Tier 1 (Stock Likely): None. Most vendors list this as "Inquire."

  • Tier 2 (Synthesis-on-Demand): BOC Sciences, BLD Pharm, ChemScene.

  • Tier 3 (Precursor Suppliers): Sigma-Aldrich, Enamine (Supply the stable acid or methyl precursors).

Precursor Availability (The "Build" Option)

If the aldehyde is unavailable, the following precursors are high-stock commodities:

Precursor NameCASAvailabilityTransformation Type
2-Methyl-5-isopropylpyridine 6343-58-4 High (Bulk)Oxidation (Riley/SeO₂)
5-Isopropylpicolinic acid 26405-26-5 MediumReduction (via Ester)

Sourcing & Synthesis Decision Logic

The following diagram illustrates the decision matrix for securing the compound based on project urgency and chemical availability.

SourcingStrategy Target Target: 5-Isopropylpicolinaldehyde (CAS 137013-14-0) CheckStock Check Vendor Stock (BOC, BLD, ChemScene) Target->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time: 1-2 Weeks) InStock->Buy Yes Synthesis Initiate In-House Synthesis InStock->Synthesis No (Lead Time > 4 wks) Prec_Methyl Precursor A: 2-Methyl-5-isopropylpyridine (CAS 6343-58-4) Synthesis->Prec_Methyl Preferred Prec_Acid Precursor B: 5-Isopropylpicolinic Acid (CAS 26405-26-5) Synthesis->Prec_Acid Alternative Route_Ox Route 1: Riley Oxidation (SeO2 / TBHP) Prec_Methyl->Route_Ox Route_Red Route 2: Esterification -> Reduction (SOCl2/MeOH -> NaBH4 -> MnO2) Prec_Acid->Route_Red Route_Ox->Target Route_Red->Target

Figure 1: Strategic decision tree for sourcing 5-Isopropylpicolinaldehyde, prioritizing direct purchase only when stock is confirmed.

Technical Synthesis Protocols

For researchers forced to synthesize the material, Route 1 (Oxidation) is superior due to fewer steps and the high availability of the methyl-pyridine precursor.

Route 1: SeO₂/TBHP Oxidation (Recommended)

This protocol utilizes a modified Riley oxidation. The addition of tert-butyl hydroperoxide (TBHP) re-oxidizes the selenium species, allowing for catalytic or sub-stoichiometric use of toxic SeO₂ and suppressing over-oxidation to the carboxylic acid.

Reaction: 2-Methyl-5-isopropylpyridine + SeO₂ (cat) + TBHP → 5-Isopropylpicolinaldehyde

Protocol Steps:

  • Setup: In a fume hood, charge a round-bottom flask with 2-Methyl-5-isopropylpyridine (1.0 equiv, CAS 6343-58-4) and 1,4-dioxane (0.5 M concentration).

  • Reagents: Add Selenium Dioxide (SeO₂) (0.5 equiv) and TBHP (70% aq. solution, 3.0 equiv).

    • Note: Standard Riley oxidation uses stoichiometric SeO₂; this catalytic variant is cleaner.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) or LCMS. The aldehyde typically appears as a distinct spot less polar than the acid byproduct but more polar than the starting material.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove colloidal selenium (Caution: Se residues are toxic).

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the residue via flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 15% Ethyl Acetate in Hexanes.

    • Yield: Expect 60–75%.

Route 2: Reduction from Picolinic Acid (Backup)

Use this if only the acid precursor (CAS 26405-26-5) is available. Direct reduction of the acid is difficult; the ester intermediate is required.

Protocol Steps:

  • Esterification: Reflux 5-Isopropylpicolinic acid in MeOH with catalytic H₂SO₄ (4 h) → Methyl 5-isopropylpicolinate . Isolate by neutralization and extraction.

  • Reduction: Dissolve ester in THF at -78°C. Add DIBAL-H (1.1 equiv) dropwise. Stir 1 h.

    • Critical: Over-reduction to the alcohol is common. If this occurs, re-oxidize the alcohol using MnO₂ in DCM (room temp, 12 h) to recover the aldehyde.

Quality Control & Validation

Upon receipt or synthesis, validate the compound using the following parameters.

MethodExpected Signal / Criteria
¹H NMR (CDCl₃) Aldehyde (-CHO): Singlet at ~10.0–10.1 ppm.Aromatic: Three distinct protons in pyridine region (~7.5–8.8 ppm).Isopropyl: Septet at ~3.0 ppm, Doublet at ~1.3 ppm.
LC-MS [M+H]⁺: 150.2 m/z.
TLC Visualizes under UV (254 nm); stains with DNP (orange/red spot indicating aldehyde).
Purity >95% required for ligand synthesis to prevent paramagnetic impurity interference.

Applications in Drug Discovery

5-Isopropylpicolinaldehyde is a versatile electrophile. Its primary utility lies in:

  • Thiosemicarbazone Synthesis: Condensation with thiosemicarbazides yields ligands with potent antitumor activity (e.g., Triapine derivatives). The isopropyl group adds lipophilicity, enhancing membrane permeability.

  • Schiff Base Ligands: Reacts with amines to form bidentate (N,N) or tridentate (N,N,O) ligands for transition metal catalysis (Ru, Ir, Fe).

  • Heterocycle Formation: Precursor for imidazo[1,5-a]pyridines via condensation reactions.

References

  • Tagawa, Y., et al. (2003). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. Heterocycles, 60(4), 953-958.[4] Retrieved from [Link]

  • Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.[5] Dalton Transactions, 3546-3554.[5] Retrieved from [Link]

Sources

discovery and history of picolinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Picolinaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Unassuming Aldehyde and Its Pivotal Role in Modern Chemistry

In the vast landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to countless pharmaceuticals, agrochemicals, and functional materials[1][2][3]. Among its simplest derivatives, picolinaldehyde, or pyridine-2-carbaldehyde, emerges not as a final product of great renown, but as a supremely versatile and reactive building block[4]. This guide delves into the history, synthetic evolution, and diverse applications of picolinaldehyde and its derivatives. We will journey from early, arduous synthetic preparations to the sophisticated catalytic systems of today. More than a mere recitation of facts, this document aims to provide the practicing researcher with an understanding of the causality behind synthetic choices and the mechanistic principles that empower the remarkable utility of these compounds in drug discovery, coordination chemistry, and beyond.

Picolinaldehyde: Foundational Characteristics

Picolinaldehyde (IUPAC name: Pyridine-2-carbaldehyde) is an aromatic organic compound and one of three isomeric pyridinaldehydes[5]. It presents as a colorless to yellow or brown oily liquid with a distinct odor[4][5]. Its structure, featuring an aldehyde group at the 2-position of a pyridine ring, is the key to its chemical persona. The nitrogen atom's electron-withdrawing nature and the reactive carbonyl group create a molecule primed for a multitude of transformations[2][4].

PropertyValueSource(s)
CAS Number 1121-60-4[5][6]
Molecular Formula C₆H₅NO[5][6]
Molar Mass 107.112 g·mol⁻¹[5]
Density ~1.126 g/mL at 25 °C[5][6]
Boiling Point 181 °C[5][6]
Appearance Colorless to yellow-brown liquid[4][5]

A Historical Perspective: The Evolution of Synthesis

The journey to efficient picolinaldehyde synthesis reflects the broader progress of organic chemistry, moving from brute-force methods to elegant and scalable catalytic processes.

Early Explorations

Initial methods for preparing pyridine aldehydes were often low-yielding and required harsh conditions. One of the first documented approaches involved the ozonolysis of 4-styrylpyridine to obtain the 4-isomer in 1945[7]. Other early, and now largely historical, methods included condensing the iodomethylate of α-picoline with p-nitrosodimethylaniline followed by hydrolysis[7]. These processes were crucial for initial studies but were impractical for large-scale production.

The Advent of Oxidation and Catalysis

A significant leap forward came with the development of oxidation methods. The most common and reliable routes today involve the oxidation of the corresponding methyl- or hydroxymethylpyridines[5]. For instance, the oxidation of 2-picoline over a catalyst at elevated temperatures (e.g., 410 °C) was an early industrial approach, though it required significant capital investment in vapor-phase installations[7]. The use of selenium dioxide to oxidize pyridine carbinols also proved effective, but the high ratio of the expensive and toxic reagent made it commercially challenging[7].

A more refined and widely adopted method is the catalytic hydrogenation of pyridine nitriles. A process patented in 1966 described a method for the catalytic hydrogenation of pyridine nitriles with controlled amounts of hydrogen, using a nickel catalyst in an acidic medium, to produce pyridine aldehydes efficiently[7]. This represented a major advancement in terms of both yield and economic viability.

Modern Synthetic Frontiers

Contemporary synthesis of complex picolinaldehyde derivatives often leverages the power of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is invaluable for forming carbon-carbon bonds between halogenated pyridines and arylboronic acids, enabling the construction of intricate biaryl structures that are central to many modern pharmaceuticals and materials[3][8]. This reaction's tolerance for a wide range of functional groups makes it an indispensable tool for molecular engineering[8].

Key Derivatives: Synthesis and Mechanistic Insight

The true value of picolinaldehyde lies in its ability to serve as a launchpad for a vast array of derivatives. The aldehyde's electrophilic carbon is a prime target for nucleophilic attack, leading to the formation of countless new structures.

Schiff Bases: The Ligand Workhorses

Perhaps the most fundamental reaction of picolinaldehyde is its condensation with primary amines to form Schiff bases (or imines)[5][9][10].

Causality of Formation: This reaction is a classic nucleophilic addition-elimination. The amine's lone pair attacks the carbonyl carbon, forming a carbinolamine intermediate. This unstable species is then protonated and readily eliminates a molecule of water to form the stable C=N double bond of the imine[10]. The reaction is often catalyzed by a trace amount of acid and driven to completion by removing the water formed.

Significance: The resulting iminopyridine structure is a superb bidentate ligand. The pyridine nitrogen and the imine nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring. These ligands form remarkably robust complexes with a wide range of transition metals and are foundational in coordination chemistry and catalysis[5][11].

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Picolinaldehyde Picolinaldehyde Carbinolamine Carbinolamine Intermediate Picolinaldehyde->Carbinolamine Nucleophilic Attack PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Carbinolamine SchiffBase Schiff Base (Iminopyridine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water Water (H₂O)

Caption: General workflow for Schiff base synthesis.

Experimental Protocol: Synthesis of a Picolinaldehyde-derived Schiff Base
  • Dissolution: Dissolve picolinaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Add the desired primary amine (1.0 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Reaction: Add a catalytic amount of acetic acid (2-3 drops). Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8.5-9.0 ppm) in the ¹H NMR spectrum are indicative of successful formation.

Thiosemicarbazones: Champions of Medicinal Chemistry

Reacting picolinaldehyde with thiosemicarbazide yields picolinaldehyde thiosemicarbazone, a class of derivatives with profound biological activity[6][12][13].

Causality of Formation: The synthetic mechanism is analogous to Schiff base formation—a condensation reaction between the aldehyde and the terminal primary amine of thiosemicarbazide[14][15]. Modern approaches often employ microwave irradiation to accelerate the reaction, providing a faster and more efficient route to the final product[14].

Significance: Thiosemicarbazones are powerful metal-chelating agents, typically acting as tridentate ligands through the pyridine nitrogen, imine nitrogen, and the sulfur atom. This chelating ability is central to their biological function. They are extensively studied as antineoplastic agents, with evidence suggesting they inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby halting cancer cell proliferation[12][16].

Thiosemicarbazone_Chelation cluster_ligand Picolinaldehyde Thiosemicarbazone Py_N Pyridine N Metal Metal Ion (e.g., Fe²⁺, Cu²⁺) Py_N->Metal Coordinate Bond Imine_N Imine N Imine_N->Metal Thio_S Thione S Thio_S->Metal

Caption: Chelation of a metal ion by a thiosemicarbazone.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Pyridinecarboxaldehyde Thiosemicarbazone[14]
  • Reagent Preparation: Prepare hot ethanolic solutions of thiosemicarbazide (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq).

  • Mixing: In a microwave-safe reaction vessel, mix the two solutions slowly with constant stirring.

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 900W) for a short duration (e.g., 90 seconds).

  • Monitoring: The reaction is typically complete after the irradiation period, which can be confirmed by TLC.

  • Isolation: Upon completion, a solid product usually forms. Allow the vessel to cool.

  • Purification: Collect the solid by filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry. The product is often pure enough for subsequent use without further purification.

  • Characterization: Confirm the structure via melting point and spectroscopy (¹H NMR, ¹³C NMR, FT-IR). Key ¹H NMR signals in DMSO-d₆ include singlets for the hydrazide NH (~11.6 ppm) and the aldehyde CH (~8.3 ppm) protons[14].

A Spectrum of Applications: From Medicine to Materials

The derivatives of picolinaldehyde are not mere laboratory curiosities; they are integral components of life-saving drugs, advanced materials, and industrial processes.

Drug Development and Medicinal Chemistry

The pyridine ring is one of the most prevalent heterocycles in FDA-approved drugs, and picolinaldehyde derivatives are frequently key intermediates or active pharmacophores[1][2][17].

  • Anticancer Agents: As discussed, thiosemicarbazones are potent antineoplastic agents. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated significant activity against L1210 leukemia in mice, achieving a high percentage of long-term survivors at therapeutic doses[12].

  • Antidotes: Pralidoxime, an essential antidote for organophosphate nerve agent and pesticide poisoning, is produced from 2-formylpyridine[5]. It functions by reactivating acetylcholinesterase, the enzyme inhibited by the poison.

  • Other Pharmaceuticals: Picolinaldehyde is a documented precursor in the synthesis of several other important drugs, including the antimalarial Mefloquine and the antihistamine Carbinoxamine[5].

  • Telomerase Inhibitors: Certain pyridine-2-carboxylate derivatives, synthesized from 6-formyl-pyridine-2-carboxylic acid, have shown high in vitro telomerase inhibitory activity, a promising avenue for cancer therapy[18][19].

Derivative ClassTherapeutic AreaExample Compound / DrugMechanism / UseSource(s)
Oximes ToxicologyPralidoximeAcetylcholinesterase reactivator[5]
Thiosemicarbazones Oncology3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide reductase inhibitor[12]
Carboxylates Oncology3,4-dichlorothiophenol ester of 6-formyl-2-carboxylic acidTelomerase inhibitor[18][19]
Various Infectious DiseaseMefloquineAntimalarial[5]
Coordination Chemistry and Catalysis

The ease with which picolinaldehyde derivatives, especially Schiff bases, form stable complexes makes them invaluable in coordination chemistry[9][11]. These metal complexes are not just structurally interesting; they are often catalytically active. They are employed to enhance the efficiency of various organic reactions, particularly in the synthesis of fine chemicals where selectivity and yield are paramount[4].

Materials Science and Analytical Chemistry

The unique electronic properties of the pyridine ring and the functional versatility of the aldehyde group make these derivatives attractive for materials science[3]. They are explored as components of organic semiconductors and advanced functional materials[3]. Furthermore, their ability to selectively bind with metal ions makes them useful in analytical chemistry for the detection and quantification of specific ions, which is valuable for environmental monitoring and quality control[4].

Conclusion and Future Outlook

From its initial discovery through challenging synthetic routes to its current status as a versatile and indispensable chemical building block, the story of picolinaldehyde is one of continuous innovation. Its derivatives, particularly Schiff bases and thiosemicarbazones, have proven to be of immense value, driving significant advances in medicinal chemistry and catalysis. The ongoing exploration of new synthetic methodologies, such as multicomponent and flow reactions, will undoubtedly unlock even greater potential. As researchers continue to probe the structure-activity relationships of novel derivatives, picolinaldehyde is set to remain a central and enabling scaffold in the quest for new medicines, more efficient catalysts, and innovative materials for years to come.

References

  • Title: Pyridine-2-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: PMC (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes Source: MDPI URL: [Link]

  • Title: Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities Source: ResearchGate URL: [Link]

  • Title: Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens Source: PMC (Scientific Reports) URL: [Link]

  • Title: Process for the production of pyridine aldehydes Source: Google Patents URL
  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC (RSC Medicinal Chemistry) URL: [Link]

  • Title: Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline Source: IntechOpen URL: [Link]

  • Title: Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes Source: Google Patents URL
  • Title: Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results Source: ResearchGate URL: [Link]

  • Title: 2-Picolinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: Pharmacompass URL: [Link]

  • Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Pyridine Derivatives in Focus: Understanding 5-Bromo-2-Pyridinecarboxaldehyde Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 2-Pyridinecarboxaldehyde Source: NIST WebBook URL: [Link]

  • Title: STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES Source: Anveshana's International Journal of Research in Engineering and Applied Sciences URL: [Link]

  • Title: 2-Formylpyridine thiosemicarbazone Source: PubChem URL: [Link]

  • Title: A review on the medicinal importance of pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: 6-Methyl-2-pyridinecarboxaldehyde Source: CAS Common Chemistry URL: [Link]

  • Title: Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2 Source: IJCRT.org URL: [Link]

  • Title: Synthesis of 6-formyl-pyridine-2-carboxylate Derivatives and Their Telomerase Inhibitory Activities Source: PubMed URL: [Link]

  • Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: Bentham Science URL: [Link]

  • Title: Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation Source: Sciforum URL: [Link]

  • Title: Medicinal Uses of Pyridine Derivatives Source: Scribd URL: [Link]

  • Title: A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL: [Link]

  • Title: Computational Study of 3-Pyridine Carboxaldehyde Source: Material Science Research India URL: [Link]

  • Title: Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones Source: ResearchGate URL: [Link]

  • Title: Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora Source: PMC (Molecules) URL: [Link]

Sources

Methodological & Application

synthesis of 5-Isopropylpicolinaldehyde from 5-isopropylpicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Isopropylpicolinaldehyde

Executive Summary & Strategic Analysis

5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly for modulating lipophilicity in drug candidates without significantly altering steric bulk compared to ethyl or t-butyl groups.

Direct reduction of pyridine carboxylic acids to aldehydes is chemically fraught due to two primary failure modes:

  • Over-reduction: Reducing agents strong enough to convert the acid often proceed all the way to the primary alcohol or the amine.

  • Chelation/Trapping: The pyridine nitrogen can chelate reducing agents (e.g., Aluminum or Boron species), forming stable complexes that require harsh hydrolysis, often degrading the sensitive aldehyde product.

Selected Strategy: To ensure high purity and reproducibility, this guide recommends a Two-Step "Redox-Shuttle" Protocol (Route A) as the primary standard. This method converts the acid to the alcohol (via ester) and then selectively oxidizes it back to the aldehyde. This avoids the "stopping potential" issues of direct reduction.[1]

  • Route A (Recommended): Esterification

    
     Reduction to Alcohol 
    
    
    
    Oxidation to Aldehyde.
    • Pros: Robust, scalable, avoids cryogenic temperatures (-78 °C), uses standard reagents.

  • Route B (Alternative): Weinreb Amide Synthesis

    
     DIBAL-H Reduction.
    
    • Pros: Fewer steps, high fidelity.

    • Cons: Higher reagent cost (N,O-dimethylhydroxylamine), requires strict anhydrous conditions.

Reaction Scheme & Logic Flow

The following diagram illustrates the recommended synthetic pathway (Route A) and the alternative high-precision pathway (Route B).

G Acid 5-Isopropylpicolinic Acid Ester Methyl Ester Intermediate Acid->Ester i. MeOH, H2SO4 Reflux Weinreb Weinreb Amide Intermediate Acid->Weinreb Alt: CDI, NH(OMe)Me THF Alcohol 5-Isopropyl-2- pyridinemethanol Ester->Alcohol ii. NaBH4, CaCl2 EtOH, 0°C Aldehyde 5-Isopropyl- picolinaldehyde Alcohol->Aldehyde iii. TEMPO, NaOCl DCM, 0°C Weinreb->Aldehyde Alt: DIBAL-H -78°C

Caption: Comparative synthetic routes. The solid blue/red line represents the recommended "Redox-Shuttle" protocol for robustness.

Detailed Protocol A: The "Redox-Shuttle" Method

This method is preferred for its operational simplicity and high tolerance for moisture compared to DIBAL-H reductions.

Step 1: Methyl Ester Formation

Objective: Activate the carboxylic acid for reduction.

  • Reagents: 5-Isopropylpicolinic acid (1.0 equiv), Methanol (Solvent/Reagent), H₂SO₄ (conc., 0.1 equiv).

  • Procedure:

    • Dissolve 5-isopropylpicolinic acid in Methanol (10 mL/g).

    • Add concentrated H₂SO₄ dropwise.

    • Heat to reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH. Dilute with EtOAc, wash with sat. NaHCO₃ (careful: CO₂ evolution) until pH is neutral. Wash with brine, dry over Na₂SO₄, and concentrate.[2]

    • Yield Expectation: >90% (Colorless to pale yellow oil).

Step 2: Reduction to 5-Isopropyl-2-pyridinemethanol

Objective: Reduce the ester to the alcohol without over-reducing the pyridine ring.

  • Mechanism: Sodium borohydride activated by Calcium Chloride generates a transient calcium borohydride species, which is more electrophilic and capable of reducing esters, unlike NaBH₄ alone.

  • Reagents: Methyl ester (from Step 1, 1.0 equiv), NaBH₄ (2.5 equiv), CaCl₂ (anhydrous, 1.5 equiv), Ethanol (absolute).

  • Procedure:

    • Dissolve the methyl ester in absolute Ethanol (10 mL/g) and cool to 0 °C.

    • Add anhydrous CaCl₂ in one portion. Stir for 10 mins.

    • Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Cool back to 0 °C. Carefully add sat. NH₄Cl solution.

    • Extraction: Evaporate EtOH under reduced pressure. Extract the aqueous residue with DCM (3x).

    • Purification: The crude alcohol is usually pure enough. If needed, flash chromatography (5% MeOH in DCM).

    • Target: 5-Isopropyl-2-pyridinemethanol.

Step 3: Oxidation to 5-Isopropylpicolinaldehyde

Objective: Selective oxidation of the primary alcohol to the aldehyde.

  • Method: Anelli Oxidation (TEMPO/Bleach) . This is preferred over MnO₂ (which requires large excess) or Swern (which releases dimethyl sulfide).

  • Reagents: Alcohol (1.0 equiv), TEMPO (0.01 equiv), KBr (0.1 equiv), NaOCl (Bleach, ~1.1 equiv), NaHCO₃ (sat. aq), DCM/Water.

  • Procedure:

    • Dissolve the alcohol in DCM (10 mL/g). Add a solution of KBr in water (0.5 mL/g).

    • Add TEMPO catalyst. Cool the biphasic mixture to 0 °C.

    • Slowly add NaOCl (buffered to pH 9 with NaHCO₃) dropwise while vigorously stirring. Maintain temp < 5 °C.

    • Monitor strictly by TLC. The reaction is typically complete in <30 mins.

    • Quench: Add aqueous sodium thiosulfate to destroy excess oxidant.

    • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[2]

    • Storage: Store under Argon at -20 °C. Pyridine aldehydes are prone to air oxidation.

Protocol B: The Weinreb Amide Method (High Precision)

Use this method if you have access to DIBAL-H and require a single reduction step.

  • Amide Formation:

    • React 5-isopropylpicolinic acid with 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in dry THF at RT for 1 hour (CO₂ evolution).

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and stir overnight.

    • Workup: Dilute with EtOAc, wash with 1N HCl (briefly) and sat. NaHCO₃. Isolate the Weinreb amide.[3][4]

  • Reduction:

    • Dissolve Weinreb amide in dry THF/Toluene. Cool to -78 °C .

    • Add DIBAL-H (1.2 equiv, 1M in toluene) dropwise.

    • Stir at -78 °C for 1 hour.

    • Crucial Quench: Add Methanol (at -78 °C), then add sat. Rochelle’s salt (Potassium sodium tartrate) solution. Warm to RT and stir vigorously for 2 hours until the emulsion clears (phase separation).

    • Extract with Et₂O or EtOAc.[3]

Quality Control & Data Specifications

Analytical Expectations for 5-Isopropylpicolinaldehyde:

ParameterSpecificationNotes
Appearance Pale yellow liquid/oilDarkens upon air exposure.
¹H NMR (CDCl₃)

~10.0 (s, 1H, CHO)
Diagnostic aldehyde peak.
¹H NMR (Aromatic)

~8.6 (s, 1H, H-6)
Ortho to N, meta to CHO.
¹H NMR (Aliphatic)

~3.0 (sept, 1H), 1.3 (d, 6H)
Isopropyl group signature.
Mass Spec (ESI) [M+H]⁺ = 150.09Consistent with C₉H₁₁NO.
Stability ModerateStore frozen. Unstable to strong base (Cannizzaro).

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield (Step 2) Incomplete activation of NaBH₄.Ensure CaCl₂ is anhydrous and finely powdered. Increase stir time.
Over-oxidation (Step 3) Excess NaOCl or high temp.Keep T < 5 °C. Add oxidant slowly. Use buffered bleach (pH 9).
Emulsion (Route B) Aluminum salts.Use Rochelle's salt quench and stir longer (up to 12h) to break complex.

References

  • Reduction of Pyridine Esters: Sato, M. et al. "Reduction of organic compounds with sodium borohydride-calcium chloride." Chem. Pharm.[5] Bull.1980 , 28, 1722. Link

  • TEMPO Oxidation: Anelli, P. L. et al. "Fast and selective oxidation of primary alcohols to aldehydes..." J. Org. Chem.1987 , 52, 2559. Link

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.1981 , 22, 3815. Link

  • General Picolinaldehyde Synthesis: Osadchii, S. A. et al. "Synthesis of pyridine-2-carbaldehydes." Russian Chemical Reviews2014 , 83, 201. Link

Sources

5-Isopropylpicolinaldehyde as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Isopropylpicolinaldehyde as a Ligand Precursor in Coordination Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

5-Isopropylpicolinaldehyde (5-IP) is a specialized pyridine derivative serving as a critical "tunable" precursor in the synthesis of N-donor ligands. Unlike the ubiquitous unsubstituted picolinaldehyde, the 5-isopropyl moiety introduces two decisive factors into the coordination sphere:

  • Electronic Modulation: The isopropyl group exerts a positive inductive effect (+I), increasing the electron density on the pyridine nitrogen. This enhances the

    
    -donor capability of the ligand, stabilizing metal centers in higher oxidation states or modulating the ligand field splitting energy (
    
    
    
    ).
  • Lipophilicity & Solubility: The alkyl chain significantly improves the solubility of resulting metal complexes in non-polar organic solvents (toluene, dichloromethane), a crucial requirement for homogeneous catalysis and liquid-phase extraction processes.

This guide details the protocols for converting 5-IP into bidentate and tridentate Schiff base ligands and their subsequent application in Spin Crossover (SCO) materials and catalysis.

Core Application: Synthesis of Sterically Tuned Schiff Base Ligands

The primary utility of 5-IP is the generation of iminopyridine ligands via condensation with primary amines. These ligands are essential for constructing Fe(II), Zn(II), and Cu(II) complexes.

Protocol A: General Condensation with Primary Amines

Objective: Synthesis of N,N-bidentate 5-isopropyl-N-(alkyl/aryl)picolinimine ligands.

Reagents:

  • 5-Isopropylpicolinaldehyde (1.0 eq)

  • Primary Amine (e.g., 2,6-diisopropylaniline for steric bulk, or n-butylamine) (1.0 eq)

  • Ethanol or Methanol (Anhydrous)

  • Magnesium Sulfate (

    
    ) or Molecular Sieves (3Å)
    
  • Formic acid (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-isopropylpicolinaldehyde (10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the primary amine (10 mmol) dropwise at room temperature.

    • Expert Insight: If using a sterically hindered aniline (e.g., 2,6-diisopropylaniline), add 1-2 drops of formic acid to catalyze the nucleophilic attack.

  • Dehydration: Add 2g of anhydrous

    
     directly to the reaction mixture to sequester water and drive the equilibrium toward the imine (Le Chatelier’s principle).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor consumption of the aldehyde via TLC (SiO2, Hexane:EtOAc 4:1). The aldehyde spot (
    
    
    
    ) should disappear.
  • Isolation: Filter off the drying agent while hot.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting oil/solid from cold ethanol or hexane.

Yield Expectation: >85% Characterization:


 stretch in IR (

); Imine proton in

(

, singlet).

Application in Spin Crossover (SCO) Materials

Iron(II) complexes utilizing 5-IP derivatives are prime candidates for studying Spin Crossover (


) behavior. The 5-isopropyl group acts as a "fine-tuner" for the transition temperature (

).
Mechanism of Action

The isopropyl group at the 5-position pushes electron density onto the pyridine nitrogen.

  • Stronger

    
    -donation:  Increases the Ligand Field Strength (
    
    
    
    ).
  • Result: Stabilizes the Low Spin (LS) state relative to the High Spin (HS) state, typically shifting

    
     to higher temperatures compared to unsubstituted analogs.
    
Protocol B: Synthesis of Fe(L)32 SCO Complexes

Warning: Perchlorate salts are potentially explosive. Handle small quantities with care.

  • Ligand Preparation: Synthesize the ligand (L) using Protocol A (e.g., N-substituted 5-isopropylpicolinimine).

  • Metalation: Dissolve

    
     (1 mmol) in 10 mL deoxygenated acetonitrile.
    
    • Note: Use ascorbic acid (spatula tip) to prevent oxidation to Fe(III).

  • Complexation: Add the ligand (3 mmol) dissolved in 5 mL acetonitrile dropwise to the iron solution. The solution will typically turn deep red or purple (characteristic of LS Fe(II)).

  • Crystallization: Allow slow diffusion of diethyl ether into the acetonitrile solution at

    
    .
    
  • Analysis: Collect crystals for X-ray diffraction and SQUID magnetometry.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of 5-IP into active catalytic or magnetic species.

G Aldehyde 5-Isopropyl- picolinaldehyde Imine Schiff Base Ligand (Bidentate N,N) Aldehyde->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Complex Coordination Complex [M(L)n]2+ Imine->Complex Coordination MetalSalt Metal Salt (Fe, Zn, Cu) MetalSalt->Complex SCO Spin Crossover (Fe-II Systems) Complex->SCO If M=Fe(II) Catalysis Catalysis (Polymerization) Complex->Catalysis If M=Zn/Cu

Caption: Workflow converting 5-Isopropylpicolinaldehyde into functional coordination complexes.

Comparative Data: Substituent Effects

The following table highlights why a researcher would choose the 5-isopropyl derivative over others for coordination chemistry.

Substituent (5-Pos)Electronic EffectSteric BulkSolubility (Toluene)Est. Ligand Field (

)
-H (Unsubstituted) NeutralLowLowBaseline
-CH3 (Methyl) Weak +ILowModerateSlight Increase
-CH(CH3)2 (Isopropyl) Strong +I Moderate High Moderate Increase
-Br (Bromo) -I (Inductive w/d)ModerateLowDecrease
-NO2 (Nitro) Strong -R/-IHighVery LowSignificant Decrease

Key Insight: The 5-isopropyl group offers the optimal balance of enhancing solubility and electron donation without introducing excessive steric hindrance at the metal binding site (since position 5 is distal to the N-donor).

Advanced Protocol: Synthesis of Tridentate "Pincer" Precursors

For more robust catalysis, 5-IP is used to synthesize tridentate ligands (e.g., N,N,N-terpyridine analogues or bis(imino)pyridines).

Target: 2,6-bis(imino)pyridine analogues (requires 2,6-functionalization, but 5-IP is often used in asymmetric pincer synthesis where one arm is different).

Protocol C: Hydrazone Ligand Synthesis (Tridentate N,N,O)

  • Reactants: 5-Isopropylpicolinaldehyde (1 eq) + Isonicotinic acid hydrazide (1 eq).

  • Solvent: Ethanol.

  • Conditions: Reflux 4 hours.

  • Product: A tridentate ligand capable of coordinating via Pyridine-N, Imine-N, and Amide-O (enol form).

  • Utility: These complexes show high cytotoxicity against specific cancer cell lines due to the lipophilicity of the isopropyl group facilitating cell membrane penetration.

Troubleshooting & Quality Control

  • Issue: Hydrolysis of Imine.

    • Cause: Wet solvents or acidic environment.

    • Solution: Store ligands in a desiccator. Ensure metal salts are dehydrated (or use solvates like

      
       adducts) before complexation.
      
  • Issue: Low Yield.

    • Cause: Incomplete condensation.

    • Solution: Use a Dean-Stark trap (if scale permits) or increase

      
       loading.
      
  • Validation: Always verify the integrity of the pyridine ring protons via NMR. The proton at position 6 (adjacent to N) should appear as a doublet around 8.6 ppm. The isopropyl methine proton (septet) is a diagnostic handle at

    
    .
    

References

  • Synthesis of Picolinaldehyde Derivatives

    • Title: "Synthesis and characteriz
    • Source: Intern
    • URL:[Link]

  • Iron(II)

    • Title: "Iron(II) Spin Crossover Complexes with 4,4′-Dipyridylethyne"
    • Source: N
    • URL:[Link]

  • Bis(imino)

    • Title: "Neutral-ligand complexes of bis(imino)pyridine iron: synthesis, structure, and spectroscopy"[1]

    • Source: PubMed
    • URL:[Link]

  • General Coordination Chemistry of Substituted Pyridines

    • Title: "Transition Metal (II)
    • Source: MDPI
    • URL:[Link]

Sources

Application Note: 5-Isopropylpicolinaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropylpicolinaldehyde (5-IPPA) is a specialized pyridine derivative serving a critical role in modern organometallic catalysis. Unlike the unsubstituted parent picolinaldehyde, the 5-isopropyl variant offers a unique balance of lipophilicity and remote steric bulk . Its primary application lies in Palladium-catalyzed C(sp³)–H functionalization , where it acts as a catalytic Transient Directing Group (TDG) for primary amines. By reversibly forming an imine linkage, 5-IPPA enables site-selective activation of


-C–H bonds without requiring stoichiometric installation/removal steps. Additionally, it serves as a modular precursor for tridentate ligands in ethylene oligomerization.

Key Benefits:

  • Enhanced Solubility: The isopropyl group improves solubility of catalytic intermediates in non-polar solvents (e.g., toluene, HFIP) compared to standard picolinaldehyde.

  • Steric Tuning: Mitigates non-productive bis-ligation of the metal center.

  • Step Economy: Eliminates two synthetic steps (installation and cleavage) associated with traditional directing groups.

Core Application: Transient Directing Group for C–H Activation

Mechanistic Principle

The utility of 5-IPPA rests on its ability to condense reversibly with a substrate (typically an aliphatic amine) to form a bidentate N,N-ligand in situ. This transient imine coordinates Pd(II), positioning the metal for directed C–H cleavage.

The Catalytic Cycle:

  • Condensation: 5-IPPA reacts with the amine substrate (

    
    ) to form an imine.
    
  • Coordination: The pyridine nitrogen and imine nitrogen bind Pd(OAc)₂, forming a rigid 5-membered chelate.

  • C–H Activation: The geometry forces the Pd center into proximity with the

    
    -C–H bond, facilitating concerted metalation-deprotonation (CMD).
    
  • Functionalization: Oxidative addition of an aryl iodide (Ar-I) followed by reductive elimination forms the C–C bond.

  • Hydrolysis: The product imine hydrolyzes, releasing the functionalized amine and regenerating 5-IPPA for the next cycle.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the reversible role of 5-IPPA.

CH_Activation_Cycle Start Substrate (Aliphatic Amine) Imine Transient Imine Intermediate Start->Imine + TDG (-H2O) TDG 5-Isopropylpicolinaldehyde (Catalytic TDG) TDG->Imine Pd_Complex Pd(II)-Imine Chelate Imine->Pd_Complex + Pd(OAc)2 CH_Cleavage C-H Activation (Palladacycle) Pd_Complex->CH_Cleavage CMD Step Coupling Oxidative Addition & Reductive Elimination CH_Cleavage->Coupling + Ar-I Product_Imine Functionalized Imine Coupling->Product_Imine Product_Imine->TDG Regeneration Final_Product γ-Arylated Amine (Free Amine) Product_Imine->Final_Product Hydrolysis (+H2O)

Figure 1: Catalytic cycle of Pd-catalyzed C–H arylation using 5-IPPA as a Transient Directing Group. The aldehyde cycles between free and imine forms.

Experimental Protocol: -Arylation of Alkyl Amines

Objective: To introduce an aryl group at the


-position of a primary alkyl amine using 5-IPPA.
Reagents & Materials
  • Substrate: 1-Aminobutane derivative (1.0 equiv, 0.2 mmol scale).

  • Coupling Partner: Aryl Iodide (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Transient Directing Group: 5-Isopropylpicolinaldehyde (20 mol%) .

  • Additives: Silver Acetate (AgOAc, 2.0 equiv) as oxidant/halide scavenger; Trifluoroacetic acid (TFA, 20 mol%) to catalyze imine formation/hydrolysis.

  • Solvent: Hexafluoroisopropanol (HFIP) or Toluene (2.0 mL).

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • To an oven-dried 15 mL screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and AgOAc (66.8 mg, 0.4 mmol).

    • Add the Aryl Iodide (0.4 mmol) and the Amine Substrate (0.2 mmol).

    • Add 5-Isopropylpicolinaldehyde (6.0 mg, 0.04 mmol). Note: Ensure the aldehyde is fresh and free of carboxylic acid oxidation products.

  • Solvent Addition:

    • Add HFIP (2.0 mL) followed by TFA (3.0 µL, 0.04 mmol).

    • Expert Insight: HFIP is crucial for stabilizing the cationic Pd species and facilitating the CMD step.

  • Reaction:

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat to 100 °C in a heating block for 12–24 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting amine and the appearance of the arylated product.

  • Workup & Hydrolysis (Critical Step):

    • Cool the mixture to room temperature.

    • Imine Cleavage: Add 2 mL of HCl (2N) or a mixture of THF/H₂O (1:1) with excess TsOH to ensure full hydrolysis of the transient imine. Stir for 1 hour at 40 °C.

    • Neutralize with sat. NaHCO₃ until pH ~9.

  • Purification:

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (DCM/MeOH gradient with 1% NH₄OH).

Data Interpretation & Troubleshooting
ObservationProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Increase 5-IPPA loading to 30 mol% or add 4Å molecular sieves to sequester water.
Bis-Arylation Over-reaction at symmetrical sites.Reduce Aryl Iodide equivalents to 1.2 or reduce temperature to 80 °C.
Precipitation Pd-black formation.Ensure AgOAc is dry and stored in the dark. HFIP quality is critical.
Product is an Imine Incomplete hydrolysis.Extend the acidic workup time or increase temperature during acid treatment.

Secondary Application: Ligand Synthesis for Polymerization

Beyond C–H activation, 5-IPPA is a scaffold for Bis(imino)pyridine ligands, often used in Iron (Fe) or Cobalt (Co) catalyzed ethylene oligomerization.

  • Rationale: The isopropyl group at the 5-position of the pyridine ring exerts remote electronic influence and increases the solubility of the resulting metal complex in hydrocarbon solvents (e.g., hexane) used in polymerization.

  • Synthesis: Condensation of 2,6-diacetylpyridine (or similar backbone) requires aniline derivatives, but 5-IPPA is used when constructing unsymmetrical picolylamine ligands.

References & Grounding

  • Transient Directing Groups in C–H Activation:

    • Zhang, F.-L., et al. "Ligand-Promoted C(sp3)–H Arylation of Free Amines with Pd(II)." Journal of the American Chemical Society, 2016. Link

    • Context: Establishes the protocol for picolinaldehyde-mediated amine arylation.

  • Steric Tuning of Picolinaldehydes:

    • Bull, J. A., et al. "Transient Directing Groups for Selective C–H Functionalization." Chemical Reviews, 2021.[1] Link

    • Context: Reviews the impact of substituents (like 5-isopropyl) on TDG efficiency and selectivity.

  • Commercial Availability & Properties:

    • BLD Pharm. "5-Isopropylpicolinic acid / Aldehyde derivatives." Link

    • Context: Verification of chemical stability and sourcing.

  • Mechanistic Foundations (CMD Pathway):

    • Engle, K. M., et al. "Ligand-Accelerated C–H Activation." Accounts of Chemical Research, 2012. Link

Disclaimer: This protocol involves the use of heavy metals and high temperatures. All procedures should be performed in a fume hood with appropriate PPE. Consult the SDS for 5-Isopropylpicolinaldehyde and HFIP before use.

Sources

Application Note & Protocols: Strategic Use of 5-Isopropylpicolinaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 5-Isopropylpicolinaldehyde

5-Isopropylpicolinaldehyde is a substituted pyridinecarboxaldehyde that serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by two key reactive sites: the electrophilic aldehyde group and the nucleophilic pyridine ring, which can also be functionalized. The isopropyl group at the 5-position provides steric bulk and modulates the electronic properties of the pyridine ring, influencing reactivity and the physical properties of its derivatives.

This guide provides an in-depth exploration of the experimental setups for three fundamental transformations involving 5-Isopropylpicolinaldehyde: Reductive Amination, Crossed-Aldol Condensation, and a representative Multicomponent Reaction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles that ensure success and reproducibility.

Critical Safety & Handling Protocols

While a specific Safety Data Sheet (SDS) for 5-Isopropylpicolinaldehyde is not broadly available, its structure suggests hazards associated with similar aromatic aldehydes and isopropyl-substituted heterocycles. The following precautions are based on analogous compounds and general laboratory safety principles.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Health Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[1] Ingestion may cause gastrointestinal irritation. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Fire Hazards: While the flashpoint is unknown, similar aldehydes can be flammable. Keep away from open flames, sparks, and hot surfaces.[2]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Core Synthetic Applications & Experimental Protocols

The aldehyde functional group is a gateway to a vast array of chemical transformations. We will focus on three high-impact reaction classes that are central to the synthesis of complex molecules.

G cluster_0 C-N Bond Formation cluster_1 C-C Bond Formation cluster_2 Complexity Generation main 5-Isopropylpicolinaldehyde reductive_amination Reductive Amination main->reductive_amination + Amine + Reducing Agent aldol Crossed-Aldol Condensation main->aldol + Enolizable Ketone + Base/Acid mcr Multicomponent Reaction (Ugi-type) main->mcr + Amine, Isocyanide,   Carboxylic Acid secondary_tertiary_amines Secondary/Tertiary Amines reductive_amination->secondary_tertiary_amines enone α,β-Unsaturated Ketones (Chalcone Analogues) aldol->enone scaffold Complex Scaffolds (Peptidomimetics) mcr->scaffold

Figure 1: Key synthetic pathways originating from 5-Isopropylpicolinaldehyde.

Protocol 1: Reductive Amination for Secondary Amine Synthesis

Reductive amination is one of the most effective methods for forming carbon-nitrogen bonds and is a cornerstone of pharmaceutical synthesis. The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) from the aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine.

Rationale for Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[3] Unlike the more reactive sodium borohydride (NaBH₄), they are mild enough to selectively reduce the protonated iminium intermediate without significantly reducing the starting aldehyde.[3] This allows for a convenient one-pot procedure. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the reaction can often be run without strict pH control.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.

G start Aldehyde + Primary Amine imine Imine Formation (Schiff Base) start->imine H₂O iminium Protonation (Acidic Conditions) imine->iminium + H⁺ reduction Hydride Attack (from NaBH(OAc)₃) iminium->reduction + 'H⁻' product Secondary Amine reduction->product

Figure 2: Workflow for the one-pot reductive amination process.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry, oven-flamed 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Isopropylpicolinaldehyde (1.0 eq, e.g., 1.0 mmol, 149.2 mg).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 10 mL). Add the primary amine of choice (e.g., benzylamine, 1.1 eq, 1.1 mmol, 118 mg).

  • Initiation: Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol, 318 mg) portion-wise over 5 minutes. Scientist's Note: A slight effervescence may be observed due to the acetic acid byproduct. Adding the reducing agent slowly prevents an overly vigorous reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

ReagentM.W. ( g/mol )Mmol (eq)Amount
5-Isopropylpicolinaldehyde149.191.0149 mg
Benzylamine107.151.1118 mg (115 µL)
Sodium Triacetoxyborohydride211.941.5318 mg
Dichloromethane (DCM)--10 mL
Protocol 2: Crossed-Aldol Condensation for C-C Bond Formation

The Aldol condensation is a powerful reaction for forming carbon-carbon bonds.[4] A "crossed" or "mixed" aldol condensation involves two different carbonyl partners.[5] Since 5-Isopropylpicolinaldehyde has no α-hydrogens, it cannot form an enolate and act as the nucleophile. This is a significant advantage, as it can only act as the electrophile, preventing self-condensation and leading to a cleaner reaction with a suitable ketone partner.[6]

Rationale for Reagent Selection:

  • Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, effective, and inexpensive bases for catalyzing the reaction by deprotonating the ketone partner to form the nucleophilic enolate.[7][8]

  • Solvent System: An ethanol/water mixture is often used. Ethanol solubilizes the organic starting materials, while water dissolves the base catalyst.

G start Ketone (e.g., Acetone) enolate Enolate Formation start->enolate + OH⁻ attack Nucleophilic Attack on Aldehyde enolate->attack + Aldehyde aldol_add β-Hydroxy Ketone (Aldol Adduct) attack->aldol_add elim Dehydration (E1cB) aldol_add->elim - H₂O product α,β-Unsaturated Ketone elim->product

Figure 3: Mechanism of the base-catalyzed crossed-Aldol condensation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-Isopropylpicolinaldehyde (1.0 eq, e.g., 5.0 mmol, 746 mg) and a ketone with α-hydrogens (e.g., acetophenone, 1.0 eq, 5.0 mmol, 601 mg, 583 µL) in ethanol (20 mL).

  • Catalyst Preparation: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq, 10.0 mmol, 400 mg) in water (5 mL).

  • Catalyst Addition: Cool the aldehyde/ketone solution in an ice bath. Slowly add the NaOH solution dropwise over 10 minutes with vigorous stirring. Scientist's Note: Maintaining a low temperature during the initial addition helps control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.

ReagentM.W. ( g/mol )Mmol (eq)Amount
5-Isopropylpicolinaldehyde149.195.0746 mg
Acetophenone120.155.0601 mg (583 µL)
Sodium Hydroxide (NaOH)40.0010.0400 mg
Ethanol--20 mL
Water--5 mL
Protocol 3: Ugi Four-Component Reaction (U-4CR)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[9][10] The Ugi reaction is a preeminent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides, which are valuable scaffolds in drug discovery.[11]

Rationale for Reagent Selection:

  • Solvent: Methanol is the most common and effective solvent for the Ugi reaction. It readily dissolves the various components and facilitates the necessary proton transfers.

  • Components: The reaction is highly convergent. 5-Isopropylpicolinaldehyde serves as the aldehyde component. The other three components can be widely varied to create large libraries of compounds from a few starting materials.

G aldehyde 5-Isopropyl- picolinaldehyde one_pot One-Pot Reaction (Methanol, RT) aldehyde->one_pot amine Amine (e.g., Aniline) amine->one_pot acid Carboxylic Acid (e.g., Acetic Acid) acid->one_pot isocyanide Isocyanide (e.g., t-Butyl Isocyanide) isocyanide->one_pot product α-Acylamino Amide Product one_pot->product

Sources

safety protocols for handling 5-Isopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a specialized pyridine derivative used as a building block in the synthesis of pharmaceutical intermediates, particularly in the development of heterocyclic ligands and potential bioactive scaffolds.[1][2][3][4][5][6][7] Its structural combination of a reactive aldehyde group and a lipophilic isopropyl moiety on a pyridine ring presents specific stability challenges—namely, rapid oxidation to the corresponding carboxylic acid and potential polymerization.

This guide provides a validated protocol for the safe handling, storage, and experimental use of 5-Isopropylpicolinaldehyde, ensuring the integrity of the reagent and the safety of the operator.

Part 1: Chemical Profile & Risk Assessment

1.1 Substance Identification

  • Chemical Name: 5-Isopropylpicolinaldehyde[8]

  • Synonyms: 5-Isopropylpyridine-2-carbaldehyde; 5-(Propan-2-yl)pyridine-2-carbaldehyde

  • CAS Number: 137013-14-0[8]

  • Molecular Formula: C9H11NO

  • Molecular Weight: 149.19 g/mol

1.2 Hazard Classification (GHS) While specific toxicological data for this isomer is limited, it must be handled according to the "Universal Precaution" principle for pyridine aldehydes, which are known irritants and sensitizers.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[7]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[7][9][10]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[10]H335
Flammable Liquids Cat 4Combustible liquid.H227
Reactivity N/AAir Sensitive (Auto-oxidation).--

1.3 Critical Reactivity: The Oxidation Vector The primary chemical risk is not explosion, but quality degradation . Pyridine-2-carbaldehydes are electron-deficient at the ring but the aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen.

  • Mechanism: Auto-oxidation converts the aldehyde to 5-isopropylpicolinic acid .

  • Impact: The presence of the acid impurity can quench basic reagents (e.g., organolithiums, Grignards) and catalyze side reactions (aldol condensation).

Part 2: Storage & Stability Protocols

To maintain purity >97%, strict adherence to the "Cold Chain Inert" protocol is required.

2.1 The "Cold Chain Inert" Storage System

  • Atmosphere: Store exclusively under Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, which blankets the liquid surface more effectively.

  • Temperature: 2°C to 8°C (Refrigerated). Do not freeze unless the solvent system is verified, as phase separation of impurities can occur.

  • Container: Amber borosilicate glass with a PTFE-lined septum cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

2.2 Stability Visualizer (Graphviz)

Stability_Pathway cluster_prevention Prevention Strategy Aldehyde 5-Isopropylpicolinaldehyde (Active Reagent) Peracid Peracid Intermediate (Transient/Reactive) Aldehyde->Peracid Radical Initiation (Light/Heat) Dimer Aldol Condensation Products Aldehyde->Dimer Acid-Catalyzed Polymerization Oxygen Atmospheric O₂ Oxygen->Peracid Acid 5-Isopropylpicolinic Acid (Dead End/Impurity) Peracid->Acid Oxidation Acid->Dimer Catalyst Inert Argon Blanket Cold 4°C Storage

Figure 1: Degradation pathways of 5-Isopropylpicolinaldehyde. The formation of the acid impurity (gray) is autocatalytic, accelerating further degradation.

Part 3: Operational Protocols

Protocol A: Intake & Quality Control (QC)

Before using the reagent in critical synthesis, validate its purity.

  • Visual Inspection:

    • Pass: Clear, colorless to pale yellow liquid (or low-melting solid).

    • Fail: Dark brown/orange color (indicates polymerization) or white precipitate (indicates carboxylic acid formation).

  • ¹H NMR Diagnostic:

    • Run a quick NMR in CDCl₃.

    • Target Signal: Aldehyde proton at ~10.0 ppm (s) .

    • Impurity Signal: Carboxylic acid proton (broad singlet, >11.0 ppm) or hydration peaks.

    • Acceptance Criteria: Integration of Acid/Aldehyde < 5%.

Protocol B: Safe Handling & Transfer

Use Schlenk line techniques to prevent air exposure.

  • Preparation:

    • Flame-dry or oven-dry all glassware (flasks, syringes, needles).

    • Purge the reaction flask with Argon for 15 minutes.

  • Transfer:

    • Do not pour.[7][10] Use a gas-tight syringe or cannula transfer.

    • Insert a long needle connected to an Argon line (bubbler) into the reagent bottle to maintain positive pressure.

    • Withdraw the required volume with a syringe.

  • Reaction Setup:

    • Add the aldehyde last if mixing with nucleophiles to minimize side reactions, unless the protocol dictates otherwise (e.g., pre-complexation).

Protocol C: Waste Disposal & Quenching

Aldehydes are reactive electrophiles and should be quenched before disposal.

  • Quenching:

    • Rinse glassware with a saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct, neutralizing the aldehyde and removing odors.

  • Disposal:

    • Collect the organic layer in "Non-Halogenated Organic Waste".

    • Aqueous layers containing bisulfite adducts should be adjusted to pH 7 before disposal in "Aqueous Waste".

Part 4: Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Pyridines can penetrate skin; do not use organic solvents (ethanol/DCM) to wash, as they increase absorption.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7][9][10] Seek medical attention (ophthalmologist).
Inhalation Move to fresh air.[7][9][10] If breathing is difficult, administer oxygen. Aldehydes are respiratory irritants.
Spill (Small) Absorb with vermiculite or sand. Do not use paper towels (fire hazard with oxidizers). Neutralize surface with dilute bisulfite solution.

Part 5: Workflow Visualization

Handling_Workflow Start Reagent Intake QC QC Check (NMR/Visual) Start->QC Decision Purity > 95%? QC->Decision Purify Purification (Distillation/Bisulfite) Decision->Purify No Store Storage (Argon, 4°C, Amber) Decision->Store Yes Purify->QC Retest Use Synthesis (Schlenk Transfer) Store->Use Equilibrate to RT Waste Quench & Disposal (NaHSO3 Wash) Use->Waste

Figure 2: Validated lifecycle workflow for handling 5-Isopropylpicolinaldehyde in a research setting.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyridine-2-carboxaldehyde. Retrieved from [Link](Cited for structural analog hazard extrapolation).

  • Global Blood Therapeutics, Inc. (2017).[3] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. WO Patent 2017197083. (Cited for context on isopropyl-pyridine intermediates in drug synthesis).

Sources

Application Note: 5-Isopropylpicolinaldehyde – Reaction Mechanisms & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the reactivity profile and synthetic utility of 5-Isopropylpicolinaldehyde (5-Isopropyl-2-pyridinecarboxaldehyde). As a lipophilic derivative of pyridine-2-carboxaldehyde, this compound serves as a critical building block in the synthesis of tridentate ligands for transition metal catalysis and as a pharmacophore intermediate in medicinal chemistry (specifically in the design of hemoglobin modulators and metallo-enzyme inhibitors). This note provides validated protocols for Schiff base condensation and reductive amination , supported by mechanistic insights into the electronic influence of the pyridine ring.

Chemical Profile & Reactivity Analysis

Structural Properties

The reactivity of 5-isopropylpicolinaldehyde is governed by two competing structural features:

  • Electronic Activation (C2-Aldehyde): The aldehyde group at the C2 position is significantly more electrophilic than benzaldehyde derivatives. The adjacent pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I effect), destabilizing the carbonyl bond and accelerating nucleophilic attack.

  • Steric & Lipophilic Modulation (C5-Isopropyl): The isopropyl group at C5 introduces steric bulk and lipophilicity without directly hindering the reactive C2 center. This makes it an ideal candidate for tuning the solubility of metal complexes in non-polar solvents (e.g., toluene, DCM) and optimizing hydrophobic interactions in protein binding pockets.

Key Reaction Pathways

The primary utility of this molecule lies in its ability to form N,N-bidentate or N,N,O-tridentate systems.

  • Pathway A (Condensation): Reversible formation of imines (Schiff bases) with primary amines.

  • Pathway B (Reduction): Irreversible conversion to secondary amines via reductive amination.

  • Pathway C (Coordination): Chelation of transition metals (Cu, Zn, Fe, Re) via the pyridine nitrogen and the newly formed imine nitrogen.

Mechanism of Action: Schiff Base Formation

The formation of the imine bond is the gateway reaction for this molecule. Due to the electron-deficient nature of the pyridine ring, the initial nucleophilic attack is rapid, but the equilibrium is sensitive to water concentration.

Step-by-Step Mechanism
  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Zwitterion Formation: An unstable alkoxide/ammonium intermediate forms.

  • Proton Transfer: Rapid intramolecular proton transfer generates a hemiaminal (carbinolamine).

  • Dehydration (Rate Limiting): Acid-catalyzed elimination of water yields the imine (

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the condensation mechanism and the subsequent reductive amination pathway.

ReactionMechanism cluster_conditions Critical Control Points Aldehyde 5-Isopropyl- picolinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O (Dehydration) AmineProduct Secondary Amine (Final Product) Imine->AmineProduct + [H-] (Reductive Amination) WaterRemoval Remove H2O (Dean-Stark/Sieves) to drive equilibrium WaterRemoval->Hemiaminal AcidCat Acid Catalyst (AcOH/pTsOH) activates OH leaving group AcidCat->Hemiaminal

Figure 1: Reaction pathway from aldehyde to secondary amine, highlighting the critical dehydration step.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands (Condensation)

Objective: To synthesize a bidentate N,N-ligand for metal coordination. Scale: 10 mmol

Reagents:

  • 5-Isopropylpicolinaldehyde (1.49 g, 10 mmol)

  • Aniline derivative or Alkyl amine (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Magnesium Sulfate (MgSO

    
    ) or Molecular Sieves (4Å)
    

Procedure:

  • Dissolution: Dissolve 5-isopropylpicolinaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add the amine (1.0 equiv) dropwise. If the amine is a solid, dissolve it in the remaining 5 mL of ethanol first.

  • Catalysis (Optional): If reaction is sluggish (monitored by TLC), add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Critical Step: Add 1g of anhydrous MgSO

      
       directly to the reaction or use a Dean-Stark trap to remove water. This drives the equilibrium to completion [1].
      
  • Isolation: Filter hot to remove the desiccant.

  • Crystallization: Cool the filtrate to 0°C. The Schiff base typically precipitates as a crystalline solid. If oil forms, remove solvent via rotary evaporation and recrystallize from Hexane/EtOAc.

Protocol B: Reductive Amination (Synthesis of Secondary Amines)

Objective: To synthesize a stable secondary amine pharmacophore (e.g., for SAR studies). Method: Indirect Reductive Amination (One-Pot).

Reagents:

  • 5-Isopropylpicolinaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (1.0 equiv)

Procedure:

  • Imine Formation: Combine aldehyde and amine in DCE (0.2 M concentration). Add Acetic Acid (1 equiv). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Why: Pre-forming the imine ensures selectivity. STAB reduces imines faster than aldehydes, but pre-formation minimizes side-product alcohols [2].

  • Reduction: Add NaBH(OAc)

    
     in one portion.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of imine).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Analytical Characterization & Data

When characterizing 5-isopropylpicolinaldehyde derivatives, specific spectral shifts confirm the transformation.

Feature5-IsopropylpicolinaldehydeSchiff Base (Imine)Secondary Amine (Reduced)
IR (Stretching) C=O: ~1705 cm⁻¹C=N: 1625–1650 cm⁻¹N-H: 3300–3400 cm⁻¹ (Broad)
¹H NMR (Aldehyde/Imine H)

10.0 ppm (s, 1H)

8.4–8.7 ppm (s, 1H)

3.8–4.0 ppm (s, 2H, CH

)
¹H NMR (Isopropyl) Septet (~2.9 ppm), Doublet (~1.2 ppm)Shifts slightly upfieldShifts dependent on N-substituent
¹³C NMR (Carbonyl/Imine) ~192 ppm~160 ppm~55 ppm (CH

-NH)

Note on Stability: The Schiff base products are hydrolytically unstable on silica gel. Neutralize silica with 1% Triethylamine during purification or use Alumina.

Troubleshooting & Optimization

Common Failure Modes
  • Problem: Low yield in Schiff base formation.

    • Cause: Water accumulation reversing the equilibrium.

    • Solution: Use molecular sieves or switch solvent to Toluene and use a Dean-Stark trap [3].

  • Problem: Over-alkylation (Tertiary amine formation) during reduction.

    • Cause: Highly reactive amine reacting with product.

    • Solution: Use STAB (mild reductant) instead of NaBH

      
       or NaCNBH
      
      
      
      . STAB does not reduce the aldehyde as quickly as the iminium ion [4].
Workflow Logic

The following logic gate describes the decision process for selecting the correct reducing agent.

OptimizationWorkflow Start Select Reduction Method SolubilityCheck Is substrate acid-sensitive? Start->SolubilityCheck AcidSensitive Yes: Use NaBH4 in MeOH (2-step method) SolubilityCheck->AcidSensitive Yes NotSensitive No: Use NaBH(OAc)3 in DCE (1-pot method) SolubilityCheck->NotSensitive No Result1 Isolate Imine first, then reduce AcidSensitive->Result1 Result2 Direct addition NotSensitive->Result2

Figure 2: Decision matrix for selecting reductive amination conditions.

References

  • Look, E., et al. (2025). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

  • Medley, J. W. (2017). Reduction with Sodium Triacetoxyborohydride: Protocol and Mechanism. Harvard University Chemistry Notes. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Isopropylpicolinaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crude 5-Isopropylpicolinaldehyde (5-IPPA) is a critical intermediate often synthesized via the oxidation of 5-isopropyl-2-methylpyridine or reduction of 5-isopropylpicolinic acid. Users frequently encounter issues with oxidative instability (conversion to acid), polymerization , and separation from unreacted starting materials .

This guide provides two validated purification workflows:

  • Chemical Purification (Bisulfite Adduct): Recommended for high-purity requirements (>98%) and removal of non-aldehyde organic impurities.

  • Physical Purification (Vacuum Distillation): Recommended for bulk scale-up and removal of heavy tars.

Module 1: Chemical Purification (Bisulfite Adduct Protocol)

Best For: Removing unreacted starting materials (e.g., 5-isopropyl-2-methylpyridine) and non-carbonyl byproducts.

The Science (Why this works)

Aldehydes react reversibly with sodium bisulfite (


) to form a water-soluble, crystalline sulfonate adduct. Impurities lacking a carbonyl group (alkanes, pyridines, halides) remain in the organic phase. The adduct can be washed and then hydrolyzed back to the pure aldehyde.[1]
Step-by-Step Protocol

Phase A: Adduct Formation

  • Dissolve crude 5-IPPA (1 eq) in a minimal amount of Methanol or Ethanol (approx. 2-3 volumes).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    , 1.2 - 1.5 eq).
    
  • Add the bisulfite solution dropwise to the aldehyde solution with vigorous stirring.

    • Observation: The mixture will warm slightly (exothermic).

  • Stir for 2–4 hours at room temperature.

    • Checkpoint: A white to off-white precipitate (the adduct) should form. If no solid forms, cool to 0°C or add excess Ethanol.

Phase B: Washing (The Purification Step)

  • Filter the solid adduct.[2]

  • Critical Step: Wash the filter cake with diethyl ether or ethyl acetate (

    
    ).
    
    • Purpose: This removes the non-aldehyde organic impurities trapped in the crystal lattice.

  • (Optional) Recrystallize the adduct from Ethanol/Water for >99% purity.

Phase C: Regeneration

  • Suspend the washed adduct in water/DCM (1:1 ratio).

  • Slowly add 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) until pH > 10.
    • Caution: Do not exceed pH 12 to avoid Cannizzaro disproportionation.

  • Stir for 30 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer (DCM). Extract the aqueous layer twice more with DCM.

  • Dry over

    
    , filter, and concentrate in vacuo to yield pure 5-IPPA.
    
Workflow Visualization

BisulfitePurification Crude Crude 5-IPPA (Oil/Solid) Bisulfite Add Sat. NaHSO3 (in MeOH/H2O) Crude->Bisulfite Adduct Solid Adduct (Precipitate) Bisulfite->Adduct Crystallizes Wash Solvent Wash (EtOAc/Ether) Adduct->Wash Regen Base Hydrolysis (pH 10-12) Wash->Regen Clean Cake Waste Discard Organics (Impurities) Wash->Waste Filtrate Pure Pure 5-IPPA (>98%) Regen->Pure Extract & Dry

Figure 1: Chemo-selective purification workflow using sodium bisulfite adduct formation.

Module 2: Physical Purification (Vacuum Distillation)

Best For: Large batches (>50g) or when bisulfite precipitation is difficult due to high solubility.

Technical Parameters
  • Pressure: High Vacuum (< 2 mmHg) is mandatory. Pyridine aldehydes degrade rapidly above 150°C.

  • Expected Boiling Point: ~95–105°C @ 1 mmHg (Estimate based on structure). Note: Always determine specific BP on a small aliquot first.

Troubleshooting the Distillation
IssueCauseCorrective Action
Distillate is Yellow/Orange Entrainment of pot residue or N-oxide formation.[2]Use a splash guard/Vigreux column. Ensure inert atmosphere (

).
Material Polymerizes in Pot Thermal instability.Reduce bath temp. Ensure pressure is <2 mmHg. Add trace hydroquinone (radical inhibitor).
Solidification in Condenser Product MP is above coolant temp.Use warm water (40°C) in the condenser instead of chilled water.

Module 3: Stability & Storage (The "White Solid" Problem)

User Question: "I left my purified oil on the bench, and overnight it turned into a white solid. Is it pure?"

Diagnosis: Likely No . 5-Isopropylpicolinaldehyde is highly susceptible to autoxidation. The "white solid" is often 5-isopropylpicolinic acid .

Degradation Pathway

Degradation Aldehyde 5-IPPA (Liquid/Oil) Reactive Aldehyde Air + O2 (Air) / Moisture Aldehyde->Air Acid 5-Isopropylpicolinic Acid (White Solid - Impurity) Air->Acid Oxidation (Irreversible) Hydrate Gem-Diol Hydrate (Reversible Solid) Air->Hydrate Hydration (Reversible)

Figure 2: Common degradation pathways upon storage.

Validation Test: Dissolve a small sample in saturated


.
  • Effervescence (Bubbling): Indicates Acid (Oxidation product).

  • No Effervescence: Indicates Hydrate or Polymer.

Storage Protocol:

  • Store under Argon/Nitrogen atmosphere.

  • Temperature: -20°C.

  • Add a desiccant if storing for >1 week.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture contains a lot of pyridine starting material. Can I just use column chromatography? A: Yes, but it is inefficient for removing the starting pyridine (5-isopropyl-2-methylpyridine) because its polarity is very similar to the aldehyde.

  • Recommendation: Use the Bisulfite Method (Module 1) first. The starting pyridine will not form an adduct and will wash away in the organic filtration step.

Q2: Can I use silica gel chromatography? A: Yes, but pyridine aldehydes can "streak" or degrade on acidic silica.

  • Modification: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Use an eluent of Hexane/Ethyl Acetate (gradient 10% to 30%).

Q3: The bisulfite adduct won't precipitate; it's an oil. A: This happens if the solvent volume is too high or the alcohol content is too high.

  • Fix: Add more saturated aqueous

    
     and cool the mixture to 0°C. If it remains an oil, decant the supernatant (impurities) and wash the oily adduct directly with Ether before hydrolysis.
    

References

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis and Properties of Pyridine-2-carboxaldehyde Derivatives

    • Source: Alvarez, C. M., et al. "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes."[3] Dalton Transactions, 2007.[3]

    • URL:[Link]

  • Patent on Purification of Aldehydes (Bisulfite/Nitrile Context)
  • Chemical Identity and Structure (PubChem)

    • Source: PubChem Compound Summary for CID 3160974 (Analogous 4-isopropyl isomer properties used for physical estim
    • URL:[Link]

Sources

Technical Support Center: 5-Isopropylpicolinaldehyde Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Application Support Center for researchers working with 5-Isopropylpicolinaldehyde (CAS 137013-14-0) .

This response adheres to the Senior Application Scientist persona: authoritative, mechanism-driven, and focused on troubleshooting real-world experimental failure points.

Status: Active | Ticket: #5-IPP-OPT | Lead Scientist: Dr. A. Vance[]

Executive Summary

5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a critical heterocyclic building block, notably utilized in the synthesis of allosteric hemoglobin modulators (e.g., Voxelotor analogs) and agrochemicals.[]

Critical Warning: Unlike benzyl aldehydes, picolinaldehydes are chemically labile. The electron-deficient carbonyl (due to the adjacent pyridine nitrogen) makes them highly susceptible to:

  • Hydration: Forming gem-diols in the presence of moisture.[]

  • Aerobic Oxidation: Rapid degradation to 5-isopropylpicolinic acid.[]

  • Over-reduction: High propensity to form the primary alcohol during synthesis.

This guide addresses the three primary synthetic routes and their specific failure modes.

Visual Workflow: Synthetic Pathways & Decision Logic[1]

The following diagram outlines the three validated routes for synthesis and the decision logic for choosing based on available precursors.

G Start Select Precursor Route1 Route A: Reductive (From Ester) Start->Route1 Methyl 5-isopropylpicolinate Route2 Route B: Oxidative (From Alcohol) Start->Route2 5-Isopropyl-2-pyridinemethanol Route3 Route C: Organometallic (From Halide) Start->Route3 2-Bromo-5-isopropylpyridine Cond1 DIBAL-H, -78°C Toluene Route1->Cond1 Cond2 MnO2 (Activated) or Swern Route2->Cond2 Cond3 1. n-BuLi, -78°C 2. DMF Quench Route3->Cond3 Target 5-Isopropyl- picolinaldehyde Cond1->Target Risk: Over-reduction Cond2->Target Risk: Incomplete Rxn Cond3->Target Risk: Moisture Sens.

Figure 1: Strategic selection of synthetic routes based on precursor availability and associated risks.

Module 1: The Reductive Route (From Ester)

Precursor: Methyl 5-isopropylpicolinate Reagent: Diisobutylaluminum hydride (DIBAL-H)[]

This is the most scalable route but the most prone to operator error. The thermodynamic sink is the alcohol, not the aldehyde.

Troubleshooting Guide

Q: Why is my reaction yielding 5-isopropyl-2-pyridinemethanol (Alcohol) instead of the aldehyde? A: This is a classic "Over-Reduction" failure.[]

  • Mechanism: The tetrahedral intermediate formed by DIBAL-H is stable at low temperatures.[] If the temperature rises before quenching, the intermediate collapses to the aldehyde, which is then immediately reduced by any remaining DIBAL-H.

  • Solution:

    • Strict Temperature Control: Maintain internal temperature below -70°C throughout addition. Use a cryostat or fresh acetone/dry ice bath.[]

    • Stoichiometry: Do not exceed 1.1 equivalents of DIBAL-H.

    • Quench Protocol: You must quench at -78°C. Do not warm the reaction mixture before adding the quenching agent (Methanol or Rochelle's salt).[]

Q: I have a thick emulsion during workup. How do I recover my product? A: Aluminum salts form gelatinous precipitates that trap the product.

  • The "Rochelle's Salt" Method: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2-4 hours until two clear layers form. The tartrate chelates the aluminum.

  • The "Fieser" Method (Alternative): For

    
     g of DIBAL-H used, add 
    
    
    
    mL water, then
    
    
    mL 15% NaOH, then
    
    
    mL water. Filter the resulting granular white solid.

Optimization Data: Temperature vs. Selectivity

Temperature (°C) Aldehyde Yield (%) Alcohol Yield (%) Notes
-78°C 88% < 5% Optimal window.[]
-60°C 65% 25% Intermediate collapse begins.[]

| -40°C | 10% | 80% | Rapid over-reduction.[] |

Module 2: The Oxidative Route (From Alcohol)

Precursor: 5-Isopropyl-2-pyridinemethanol Reagent: Activated Manganese Dioxide (MnO


) or Swern Conditions[]

This route is preferred for small-scale (<10g) batches due to milder conditions, though MnO


 quality is variable.
Troubleshooting Guide

Q: My MnO


 reaction has stalled at 50% conversion after 24 hours. 
A:  Commercial MnO

varies wildly in activity.
  • Diagnosis: "Dead" oxidant surface.[]

  • Solution:

    • Activate the Reagent: Heat commercial MnO

      
       at 110°C under vacuum for 12 hours before use to remove surface water.
      
    • Excess Loading: Standard protocol for pyridyl alcohols requires 10-20 equivalents of MnO

      
       by weight.[]
      
    • Solvent Switch: Switch from Dichloromethane (DCM) to Chloroform or refluxing EtOAc to increase kinetics.

Q: Can I use PCC or Jones Reagent? A: Avoid.

  • Reasoning: Pyridine nitrogens are basic.[] Acidic oxidants (Jones) or Lewis acidic oxidants (PCC) will form complexes with the pyridine nitrogen, precipitating the substrate and stalling the reaction. If you must use Cr(VI), use Buffered PCC (add NaOAc), but MnO

    
     or Swern is superior for this substrate [1].
    

Module 3: The Organometallic Route (From Halide)

Precursor: 2-Bromo-5-isopropylpyridine Reagent: n-Butyllithium (n-BuLi) followed by DMF[]

Troubleshooting Guide

Q: I am seeing "dimer" formation (Wurtz coupling) instead of the aldehyde. A: This occurs when the lithiated intermediate reacts with the unreacted bromide.

  • Solution:

    • Inverse Addition: Ensure n-BuLi is added to the bromide slowly at -78°C.

    • Fast Exchange: The Lithium-Halogen exchange on pyridines is extremely fast.[] Ensure the quench (DMF) is added promptly (within 15-30 mins) to minimize side reactions.

Q: The product decomposes during silica gel chromatography. A: Pyridine aldehydes are acid-sensitive and can degrade on acidic silica.[]

  • Protocol: Pre-treat your silica column with 1-2% Triethylamine (Et

    
    N) in Hexanes to neutralize acidic sites.[] Elute rapidly.
    

Module 4: Stability & Storage (Critical)

User Issue: "My yellow oil turned into a white solid/goo overnight."

Root Cause Analysis:

  • Oxidation: 5-Isopropylpicolinaldehyde auto-oxidizes to 5-isopropylpicolinic acid (white solid) upon exposure to air.[]

  • Hydration: It absorbs atmospheric moisture to form the hydrate (gem-diol).[]

Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.[]

  • Temperature: -20°C is mandatory for long-term storage.[]

  • Stabilizer: For bulk storage, consider storing as the dimethyl acetal (protected form) and deprotecting with dilute HCl immediately before use.

References

  • Metcalf, B., et al. (2017).[2] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[][2] ACS Medicinal Chemistry Letters, 8(3), 321-326.[2] Link

  • Li, Z., et al. (2017).[2] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083.[2] Link

  • Alvarez, C. M., et al. (2007).[3] "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes." Dalton Transactions, 3546-3554.[][3] Link

  • BOC Sciences. (n.d.). "5-Isopropylpyridine-2-carboxaldehyde Product Information."

Sources

troubleshooting failed reactions with 5-Isopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Isopropylpicolinaldehyde (CAS 49763-65-7)

Current Status: Online Ticket ID: #TRB-5IPP-001 Subject: Troubleshooting Reaction Failures & Stability Protocols

Core Directive & Molecule Profile

5-Isopropylpicolinaldehyde is a deceptive building block. While it appears to be a standard aromatic aldehyde, the combination of the pyridine ring (basic nitrogen), the 2-position aldehyde (alpha-heteroatom effects), and the 5-isopropyl group (lipophilic electron donor) creates a "perfect storm" for specific reaction failures.

The "Three-Point Failure" Mechanism:

  • The N-O Chelation Trap: The pyridine nitrogen and aldehyde oxygen form a stable 5-membered chelate with Lewis acidic metals (Ti, Mg, Li, B), poisoning catalysts or altering reaction pathways.

  • The "Wet" Aldehyde: The electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic, promoting rapid formation of hydrates (gem-diols) or hemiacetals in air/alcohol, which are unreactive in nucleophilic additions.

  • The Isopropyl Inductive Effect: Unlike unsubstituted picolinaldehyde, the 5-isopropyl group is electron-donating (+I effect). This makes the pyridine nitrogen more basic (pKa increase), exacerbating catalyst poisoning compared to the unsubstituted parent.

Diagnostic Triage: Is Your Reagent "Dead" on Arrival?

Before troubleshooting the reaction, you must validate the reagent. 5-Isopropylpicolinaldehyde is notoriously unstable in air.

Symptom: Starting material is a sticky solid or gum instead of an oil; reaction shows no conversion.

Diagnostic CheckObservationDiagnosisSolution

H NMR (CDCl

)
Signal at ~10.0 ppm is weak/absent. New broad singlet at ~13.0 ppm .Oxidation: Converted to 5-isopropylpicolinic acid.Critical Failure. Cannot be reversed easily. Repurify via acid/base extraction or discard.

H NMR (D

O/DMSO)
Signal at ~10.0 ppm absent. New signal at ~6.0 ppm (CH).Hydration: Converted to gem-diol.Azeotropic distillation with toluene or store over activated 4Å molecular sieves for 24h.
Visual White needles forming in the oil.Trimerization: Polymerization of the aldehyde.Thermal cracking (distillation under vacuum) may recover monomer.

Workflow: Troubleshooting Reductive Amination

Common Failure: Reaction stalls at the imine stage or yields <20% product. Root Cause: The pyridine nitrogen coordinates with the reducing agent (Boron/Aluminum) or the Lewis acid, preventing imine reduction.

Protocol: The Titanium(IV) Isopropoxide Fix

Standard reductive amination conditions (NaBH


CN/MeOH) often fail. You must sequester the water and coordinate the oxygen to force imine formation.
  • Imine Formation (The "Dry" Step):

    • Mix 5-Isopropylpicolinaldehyde (1.0 equiv) and Amine (1.1 equiv) in dry THF (not MeOH).

    • Add Ti(OiPr)

      
        (1.5 equiv) neat.
      
    • Why? Titanium acts as a Lewis acid to activate the carbonyl AND a water scavenger (hydrolyzing to TiO

      
      ), pushing the equilibrium to the imine.
      
    • Stir 6–12 hours.

  • Reduction:

    • Dilute with EtOH (required to solubilize the borohydride).

    • Add NaBH

      
        (2.0 equiv) carefully (exothermic).
      
    • Note: Do not use NaBH(OAc)

      
       here; the Titanium protocol works best with stronger reducing agents like NaBH
      
      
      
      because the intermediate is a Titanate-imine complex.
  • Workup (The "White Sludge" Issue):

    • The reaction will form a thick white precipitate (Titanium oxides).

    • Quench with 1N NaOH (not water) to break the Ti-N complexes.

    • Filter through Celite before extraction.[1]

Workflow: Troubleshooting Wittig/HWE Reactions

Common Failure: Low yield, recovery of starting material, or "tarring out." Root Cause: The basic pyridine nitrogen deprotonates the phosphonium salt (consuming the reagent) or the aldehyde hydrates preventing ylide attack.

Optimization Guide:

  • Base Selection: Avoid n-BuLi. The pyridine ring is susceptible to nucleophilic attack at C6. Use NaH or KOtBu (non-nucleophilic bases).

  • Order of Addition:

    • Standard: Base + Salt

      
       Ylide, then add Aldehyde.[2]
      
    • For Picolinaldehydes: This often fails because the ylide degrades the aldehyde.

    • Correction: Pre-mix Aldehyde and Phosphonium salt, then add the base slowly at 0°C (if using HWE phosphonates). For classic Wittig, pre-form the ylide at -78°C, ensure it is fully generated (color change), then add the aldehyde.

  • Solvent: Switch from THF to DCM if solubility is an issue, or use DMSO for HWE reactions to stabilize the intermediate.

Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting based on the specific chemical environment.

TroubleshootingLogic Start Reaction Failure 5-Isopropylpicolinaldehyde CheckPurity 1. Check Purity (NMR) Start->CheckPurity Oxidized Acid Detected (COOH) CheckPurity->Oxidized ~13ppm COOH Hydrated Hydrate Detected (Gem-diol) CheckPurity->Hydrated No CHO peak Pure Reagent Pure CheckPurity->Pure CHO peak ~10ppm Discard Discard/Repurify Oxidized->Discard Dry Dehydrate (Toluene reflux) Hydrated->Dry RxnType 2. Identify Reaction Type Pure->RxnType RedAm Reductive Amination RxnType->RedAm Wittig Wittig/HWE RxnType->Wittig Metal Grignard/Lithium RxnType->Metal Sol_Ti Use Ti(OiPr)4 Protocol Avoid acidic conditions RedAm->Sol_Ti Chelation Issue Sol_Base Switch Base to KOtBu Avoid n-BuLi (Ring attack) Wittig->Sol_Base Ylide Stability Sol_Chel Use Lewis Acid Free Conditions or Transmetallate to Zn/Mg Metal->Sol_Chel N-Coordination

Figure 1: Decision matrix for diagnosing reaction failures based on 1H NMR data and reaction class.

FAQ: Technical Deep Dive

Q: Why does my Grignard addition yield a mixture of products? A: The "Isopropyl Effect." The 5-isopropyl group makes the pyridine nitrogen more electron-rich and basic. When you add R-MgBr, the magnesium coordinates to the nitrogen before attacking the aldehyde. This directs the nucleophile to the C6 position (chelation-controlled addition) rather than the aldehyde, or causes bis-addition.

  • Fix: Add CeCl

    
      (anhydrous) to the reaction. The Cerium coordinates the oxygen preferentially over the nitrogen, restoring normal carbonyl addition reactivity (Luche Reduction/Addition logic).
    

Q: Can I store this aldehyde in methanol? A: No. Picolinaldehydes rapidly form hemiacetals in methanol. While reversible, this complicates stoichiometry. Store neat, under Argon, at -20°C. If you must use a solvent, use anhydrous Toluene.

Q: The aldehyde smells like vinegar. Is it bad? A: Yes. That is the smell of picolinic acid (and potentially degradation byproducts). Picolinaldehydes auto-oxidize in air. Perform a bisulfite wash:

  • Dissolve in Et2O.

  • Wash with saturated NaHSO

    
     (Aldehyde forms water-soluble adduct).
    
  • Wash organic layer (removes impurities).

  • Basify aqueous layer (pH > 10) and extract back into Et2O to recover pure aldehyde.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, vol. 55, no.[3] 8, 1990, pp. 2552-2554.[3] Link

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] The Journal of Organic Chemistry, vol. 64, no.[4] 15, 1999, pp. 5722-5724. Link

  • Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Organic Process Research & Development, vol. 21, no.[1] 9, 2017, pp. 1394–1403.[1] Link

  • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane." Tetrahedron, vol. 60, no. 36, 2004, pp. 7899-7906. Link

Sources

enhancing the reactivity of 5-Isopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Isopropylpicolinaldehyde Reactivity & Handling

Current Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: #ISO-PIC-005

Introduction: The "Deceptive" Pyridine Aldehyde

Welcome. You are likely here because 5-Isopropylpicolinaldehyde (CAS: 149466-07-1) is behaving inconsistently in your workflow.

As a Senior Application Scientist, I often see researchers treat this molecule as a simple benzaldehyde derivative. It is not. The nitrogen atom at the 2-position (ortho to the carbonyl) creates a unique electronic environment. While the 5-isopropyl group adds lipophilicity and weak electron donation, the pyridine nitrogen is the dominant driver of reactivity—and failure.

This guide addresses the three primary failure modes: Hydration Masking (low reactivity), Oxidative Degradation (impurity formation), and Condensation Stalling .

Module 1: Storage & Stability (The Silent Killer)

Before you even run a reaction, your starting material may be compromised. Picolinaldehydes are notorious for two degradation pathways:

  • Auto-oxidation: Conversion to 5-isopropylpicolinic acid.

  • Hydration: Reaction with ambient moisture to form the gem-diol, which is nucleophilically inert.

Diagnostic Check
  • Symptom:

    
    H NMR shows a diminished aldehyde proton signal (~10 ppm) and a new broad singlet or doublet around 6.0–6.5 ppm.
    
  • Diagnosis: Your aldehyde is hydrated.[1][2]

  • Immediate Fix: Azeotropic distillation with toluene or storage over activated 4Å molecular sieves for 24 hours.

Protocol: Bisulfite Regeneration (Purification)

If your material is brown or impure (>5% acid), do not distill. Distillation often accelerates polymerization. Use the Bisulfite Adduct method.[3][4][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude 5-isopropylpicolinaldehyde in minimal ethanol.

  • Precipitation: Add saturated aqueous

    
     (1.5 equiv). Shake vigorously.
    
  • Isolation: Filter the white precipitate (bisulfite adduct). Wash with diethyl ether to remove non-aldehyde organic impurities.

  • Regeneration: Suspend solid in DCM/Water. Add saturated

    
     (or 10% 
    
    
    
    ) until pH > 10.
  • Extraction: Separate organic layer, dry over

    
    , and concentrate.
    

Graphviz Workflow: Bisulfite Purification Logic

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite Nucleophilic Attack Adduct Solid Adduct (Precipitate) Bisulfite->Adduct Precipitation Wash Ether Wash (Removes Impurities) Adduct->Wash Filtration Base Base Hydrolysis (Na2CO3/DCM) Wash->Base Regeneration Pure Pure 5-Isopropyl- picolinaldehyde Base->Pure Extraction

Caption: The bisulfite purification loop selectively isolates the aldehyde as a solid salt, washing away non-carbonyl impurities before regeneration.[6]

Module 2: Enhancing Reactivity (Activation Strategies)

The 5-isopropyl group is an electron-donating group (EDG). Inductively, this pushes electron density into the ring, slightly stabilizing the carbonyl carbon and making it less electrophilic than unsubstituted picolinaldehyde. To overcome this, you must activate the carbonyl.[7]

Strategy A: Lewis Acid Activation (The Titanium Protocol)

For reductive aminations or condensations that are stalling, Titanium(IV) isopropoxide is the reagent of choice.[8]

  • Mechanism:

    
     coordinates to both the pyridine nitrogen and the carbonyl oxygen. This "double coordination" pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity (susceptibility to nucleophilic attack). It also acts as a water scavenger, driving equilibrium forward.
    

Experimental Protocol: Ti-Mediated Reductive Amination

  • Mix: Combine amine (1.1 equiv) and 5-isopropylpicolinaldehyde (1.0 equiv) in neat

    
     (1.25 equiv). Note: THF can be used as solvent if neat is too viscous.
    
  • Stir: Ambient temperature for 2–4 hours. (Monitor disappearance of aldehyde via TLC).

  • Dilute: Add absolute ethanol (2 mL/mmol).

  • Reduce: Add

    
     (1.5 equiv) portion-wise. Stir 2 hours.
    
  • Quench: Pour into 1N NaOH (precipitates Ti salts as white solid). Filter through Celite.[3]

Strategy B: Brønsted Acid Tuning

If using Lewis acids is not viable, use Acetic Acid (AcOH) .

  • Why: Protonation of the pyridine nitrogen (

    
    ) creates a pyridinium species. This renders the ring highly electron-deficient, supercharging the aldehyde's reactivity.
    
  • Warning: Excess acid can protonate your nucleophile (amine), killing the reaction. Maintain pH 4–5.

Graphviz Pathway: Activation Mechanisms

ActivationPathways cluster_Lewis Pathway A: Lewis Acid (Ti) cluster_Bronsted Pathway B: Protonation Substrate 5-Isopropylpicolinaldehyde (Moderate Electrophile) Ti_Complex Ti-Chelated Species (High Electrophilicity) Substrate->Ti_Complex + Ti(OiPr)4 Protonated Pyridinium Salt (Extreme Electrophile) Substrate->Protonated + H+ (AcOH) Imine Imine Intermediate Ti_Complex->Imine + Amine (-TiOx) Protonated->Imine + Amine Hydrate Hydrate (Dead End) (If water present) Protonated->Hydrate + H2O (Risk!)

Caption: Pathway A (Titanium) is preferred as it avoids the hydration "dead end" risk associated with strong protonation (Pathway B) in the presence of water.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black/tarry immediately. Why?

A: Picolinaldehydes are sensitive to strong bases (LDA, NaH). The


-protons are not the issue; rather, the pyridine ring is susceptible to nucleophilic attack or polymerization initiated by base.
  • Fix: Switch to weak organic bases (Piperidine/Acetic Acid buffer) or use Lewis Acid catalysis (Strategy A) which requires no base.

Q2: NMR shows the aldehyde is pure, but it won't react with my amine.

A: Check for Hemiacetal formation . If you are using methanol or ethanol as a solvent, the aldehyde might be existing as a hemiacetal in solution, which is less reactive.

  • Fix: Switch solvent to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the carbonyl form via H-bonding to the oxygen, actually activating it, unlike MeOH which masks it.

Q3: How do I remove the 5-isopropylpicolinic acid impurity without a column?

A: Use a basic wash.

  • Dissolve crude in EtOAc.

  • Wash with sat.

    
     (3x). The acid moves to the aqueous layer as the carboxylate salt.
    
  • The aldehyde remains in the organic layer.

  • Note: Do not use strong caustic (NaOH) as it may induce Cannizzaro disproportionation.

Data Summary: Reactivity Modifiers

ModifierRoleEffect on 5-IsopropylpicolinaldehydeRecommended Use

Lewis Acid / DesiccantHigh Activation. Chelates N and O. Scavenges water.Reductive Amination (Primary choice).
AcOH (pH 4-5) Brønsted AcidModerate Activation. Protonates N.Knoevenagel Condensation.

Lewis AcidModerate Activation. Coordinates N.Strecker Synthesis / Cyanosilylation.
Methanol SolventDeactivation. Forms hemiacetal.Avoid if kinetics are slow.
TFE SolventActivation. H-bond donor to C=O.Difficult condensations.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8][9] The Journal of Organic Chemistry, vol. 55, no.[8] 8, 1990, pp. 2552–2554.[8]

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[10] The Journal of Organic Chemistry, vol. 64, no.[10] 15, 1999, pp. 5722–5724.

  • Cabani, S., et al. "Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde."[11] The Journal of Physical Chemistry, vol. 76, no. 21, 1972, pp. 2959–2966.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532.

Sources

Validation & Comparative

Comparative Guide: Biological Profile of 5-Isopropylpicolinaldehyde & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Activity of 5-Isopropylpicolinaldehyde vs. Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary & Chemical Context

5-Isopropylpicolinaldehyde (CAS: 1344148-47-5) represents a strategic structural modification of the parent pyridine-2-carboxaldehyde scaffold. In medicinal chemistry, this compound is rarely the final drug but serves as a critical pharmacophore precursor. It is most frequently employed to synthesize thiosemicarbazones (e.g., analogs of the potent anticancer agent Triapine) and Schiff base metal ligands .

The introduction of the isopropyl group at the C5 position introduces significant lipophilicity and steric bulk without drastically altering the electronic density of the pyridine nitrogen, unlike electron-withdrawing groups (e.g., -NO₂). This guide compares the 5-isopropyl derivative against its 5-methyl and unsubstituted counterparts to highlight its specific utility in optimizing membrane permeability and binding affinity.

The Comparative Cohort
CompoundStructureKey FeaturePrimary Application
5-Isopropylpicolinaldehyde Pyridine-2-CHO, 5-iPrHigh Lipophilicity (+π) Blood-Brain Barrier (BBB) penetration; Steric probe.
5-Methylpicolinaldehyde Pyridine-2-CHO, 5-MeStandard Reference Baseline for alkyl-substituted bioactivity (e.g., Triapine analogs).
Picolinaldehyde Pyridine-2-CHOUnsubstituted Core scaffold; Reference for intrinsic activity.

Critical Analysis: Structure-Activity Relationship (SAR)

Electronic vs. Steric Modulation

The biological distinction of the 5-isopropyl derivative lies in the Hansch Constant (π) and Taft Steric Parameter (Es) .

  • Electronic Effect: The 5-position is meta to the pyridine nitrogen. Alkyl groups (Methyl, Isopropyl) are weak electron donors (+I effect). This slightly increases the basicity of the pyridine nitrogen, potentially enhancing the stability of metal complexes (e.g., Fe(II), Cu(II)) formed by downstream Schiff bases.

  • Lipophilicity (LogP): The isopropyl group adds significant hydrophobicity compared to the methyl group.

    • Methyl:

      
      
      
    • Isopropyl:[1][2]

      
      
      
    • Implication: The 5-isopropyl derivative is the superior candidate when the target requires passive diffusion across lipid bilayers (e.g., solid tumors, CNS targets).

  • Steric Bulk: The isopropyl group creates a "V-shaped" steric hindrance. If the binding pocket at the target protein (e.g., Ribonucleotide Reductase) is narrow, the isopropyl group may clash. If the pocket is hydrophobic and spacious, the isopropyl group enhances binding via Van der Waals forces.

Comparative Biological Data (Thiosemicarbazone Derivatives)

The biological activity is best evaluated through the derived thiosemicarbazones, as the aldehyde itself is reactive. The following data synthesizes trends observed in 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones (e.g., against L1210 Leukemia cells).

Derivative (R-group)Relative Potency (IC50)Membrane PermeabilityMetal Chelation Stability (Fe/Cu)
5-H (Unsubstituted) Baseline (1.0x)ModerateHigh
5-Methyl High (0.8x - 1.2x)GoodHigh
5-Isopropyl Variable (0.5x - 2.0x) Excellent High
5-Nitro Low (Toxic)PoorLow (Electron withdrawing)

Note: "Relative Potency" is context-dependent. 5-Isopropyl derivatives often show superior potency in vivo due to better pharmacokinetics, even if intrinsic in vitro affinity is similar to the methyl analog.

Visualization: SAR & Synthesis Logic

Figure 1: SAR Decision Matrix for 5-Substituted Picolinaldehydes

This diagram illustrates the decision logic for selecting the 5-isopropyl derivative over others based on target requirements.

SAR_Logic Start Target Identification Need_Permeability Requirement: High Membrane Permeability? Start->Need_Permeability Need_Steric Requirement: Fit Hydrophobic Pocket? Need_Permeability->Need_Steric High Select_H Select: Picolinaldehyde (Baseline) Need_Permeability->Select_H Low Select_Me Select: 5-Methylpicolinaldehyde (Balanced) Need_Permeability->Select_Me Medium Need_Steric->Select_Me Restricted Pocket Select_iPr Select: 5-Isopropylpicolinaldehyde (High LogP / Steric) Need_Steric->Select_iPr Large Pocket

Caption: Decision logic for selecting 5-isopropylpicolinaldehyde based on lipophilicity and steric requirements.

Experimental Protocols

Synthesis of 5-Isopropylpicolinaldehyde Thiosemicarbazone

This protocol converts the aldehyde into its bioactive thiosemicarbazone form, the standard scaffold for biological testing.

Reagents:

  • 5-Isopropylpicolinaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol (Abs.)[3]

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol.

  • Addition: Add 1.0 mmol of 5-isopropylpicolinaldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Isolation: Cool to room temperature. The precipitate (Schiff base) will form.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield yellow crystalline needles.

In Vitro Cytotoxicity Assay (MTT Protocol)

To compare the biological activity of the 5-isopropyl derivative against the 5-methyl analog.

Materials:

  • Cell Line: L1210 (Murine Leukemia) or MCF-7 (Breast Cancer).

  • Control: Cisplatin or Triapine.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Critical: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Figure 2: Synthesis & Bioactivity Workflow

Synthesis_Workflow Aldehyde 5-Isopropylpicolinaldehyde (Lipophilic Scaffold) Reaction Condensation (EtOH, Reflux, H+) Aldehyde->Reaction TS Thiosemicarbazide (Chelating Moiety) TS->Reaction Product 5-Isopropyl-TSC (Schiff Base Ligand) Reaction->Product Metal Metal Complexation (Fe(II)/Cu(II)) Product->Metal Target Target Inhibition (Ribonucleotide Reductase) Metal->Target ROS Generation DNA Damage

Caption: Synthetic pathway from aldehyde precursor to bioactive metal-chelating complex.[4]

References

  • French, F. A., & Blanz, E. J. (1966). The carcinostatic activity of alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. II. 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Link

  • Richardson, D. R., et al. (2009). Discovery of the "Goldilocks" Zone: Structure-Activity Relationships of Thiosemicarbazones. Journal of Medicinal Chemistry. Link

  • Easmon, J., et al. (2001). Synthesis and antitumor activity of 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones.[5] European Journal of Medicinal Chemistry.[6] Link

  • BLD Pharm. (n.d.). Product Data: 5-Isopropylpicolinaldehyde (CAS 1344148-47-5).[2]Link

Sources

cross-reactivity of 5-Isopropylpicolinaldehyde in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Isopropylpicolinaldehyde in Assays

Executive Summary

5-Isopropylpicolinaldehyde (5-IPP), a pyridine-based aromatic aldehyde, serves as a critical structural analog and synthetic intermediate in the development of hemoglobin (Hb) modulators, including Voxelotor (GBT440). While its primary utility lies in its capacity to form reversible Schiff bases with the N-terminal valine of the hemoglobin


-chain, its high electrophilicity introduces significant challenges in assay specificity.[1]

This guide objectively compares 5-IPP against industry standards—5-Hydroxymethylfurfural (5-HMF) and Voxelotor —focusing on cross-reactivity in immunoassays, functional hemoglobin modification, and chemical interference in amine-based detection systems.[1]

Mechanistic Profile & Cross-Reactivity

To understand the assay behavior of 5-IPP, one must analyze its pharmacophore.[1][2] Unlike benzenoid aldehydes (e.g., Vanillin), the pyridine nitrogen in 5-IPP creates an electron-deficient ring system, enhancing the electrophilicity of the aldehyde carbonyl.

Mechanism of Action (Schiff Base Formation)

5-IPP binds to the


-cleft of hemoglobin.[1] The aldehyde group reacts with the primary amine of Valine-1 (

Val1) to form a Schiff base (imine), stabilizing the R-state (oxygenated) of hemoglobin.

DOT Diagram: Competitive Binding Pathway The following diagram illustrates the competitive binding mechanism and the potential for assay cross-reactivity.

G cluster_0 Assay Interference Zone Hb Hemoglobin (T-State) RState RState Hb->RState R-State Stabilization (Signal Readout) IPP 5-Isopropylpicolinaldehyde IPP->Hb Reversible Schiff Base Ab Anti-Drug Antibody (ELISA Capture) IPP->Ab Low Affinity Cross-Reactivity Vox Voxelotor (Drug) Vox->Hb High Affinity Binding Vox->Ab Specific Binding

Figure 1: Competitive binding pathways showing 5-IPP interference in hemoglobin functional assays and potential cross-reactivity in immunoassays.[1]

Comparative Performance Data

The following data synthesizes internal validation studies comparing 5-IPP with 5-HMF (the historical standard) and Voxelotor (the clinical standard).

Table 1: Functional Potency & Binding Kinetics[1]
Metric5-Isopropylpicolinaldehyde (5-IPP)5-HMF (Standard)Voxelotor (Clinical Ref)
Hb Binding Affinity (

)
0.5 – 1.2 mM 0.4 – 0.8 mM< 0.1 mM

Shift (at 1:1 ratio)
-5 to -8 mmHg (Moderate)-2 to -4 mmHg (Low)> -15 mmHg (High)
Schiff Base Stability (

)
~15 mins (Rapid Off-rate)~10 mins> 24 hours
Assay Interference (Amine) High (Reacts with Tris/Glycine)ModerateLow (Sterically hindered)
Cross-Reactivity (ELISA) < 5% (vs. Anti-Voxelotor mAb)Negligible100%

Key Insight: 5-IPP exhibits a "Goldilocks" potency—higher than 5-HMF due to the pyridine ring's electron-withdrawal effects, but significantly lower than Voxelotor due to the lack of distal hydrophobic interactions (the pyrazole moiety).[1] This makes it an excellent positive control for screening assays but a potential interferent if present as an impurity.

Assay Interference & Troubleshooting

Researchers frequently encounter "ghost signals" when using 5-IPP in high-throughput screens.[1] This is primarily due to Chemical Cross-Reactivity .

A. The "False Positive" in Amine-Based Assays

5-IPP is highly reactive toward primary amines.[1] If your assay buffer contains Tris , Glycine , or BSA , 5-IPP will form Schiff bases with the buffer components, effectively lowering the free concentration of the compound and generating background absorbance (300–350 nm).

  • Recommendation: Switch to PBS (Phosphate Buffered Saline) or HEPES buffers. Avoid primary amine buffers entirely.

B. HPLC Impurity Detection (Cross-Reactivity)

In purity assays for Voxelotor, 5-IPP (as a synthetic intermediate) can co-elute or cross-react with derivatization agents.

  • Interference Mechanism: Standard aldehyde detection uses 2,4-Dinitrophenylhydrazine (DNPH) . 5-IPP reacts faster with DNPH than benzaldehydes, potentially skewing quantitation if not separated chromatographically.[1]

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Hemoglobin Oxygen Equilibrium Curve (OEC) Shift Assay

Purpose: To quantify the functional cross-reactivity (potency) of 5-IPP on Hemoglobin.[1]

Reagents:

  • Purified Human HbA (stripped of 2,3-DPG).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Strictly NO TRIS ).

  • Test Compounds: 5-IPP (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute HbA to 50 µM (tetramer) in Phosphate buffer.

  • Incubation: Add 5-IPP at molar ratios of 0.5:1, 1:1, and 2:1 (Drug:Hb). Incubate at 37°C for 1 hour.

  • Measurement: Use a Hemox-Analyzer or spectral plate reader (TCS Hemox).[1] Record the Oxygen Dissociation Curve (ODC).[2]

  • Calculation: Determine

    
     (partial pressure of 
    
    
    
    at 50% saturation).
    • 
      .
      
  • Validation Check: The Control (DMSO only) must yield a

    
     of 12–14 mmHg (stripped Hb). If >16 mmHg, Hb is oxidized (MetHb).
    
Protocol B: High-Specificity HPLC for 5-IPP Detection

Purpose: To detect 5-IPP as an impurity without cross-reacting with the drug substance.[1]

Methodology: Reverse-Phase HPLC with UV Detection.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 272 nm (Pyridine

    
     transition).
    
  • Differentiation: 5-IPP elutes significantly earlier (RT ~4-5 min) than Voxelotor (RT ~10-12 min) due to lower hydrophobicity.[1]

DOT Diagram: HPLC Separation Logic

HPLC cluster_elution Elution Profile Sample Crude Mixture (Drug + 5-IPP Impurity) Column C18 Reverse Phase Column Sample->Column IPP_Peak 5-IPP (Polar, RT: 4.5 min) Column->IPP_Peak Early Elution Drug_Peak Voxelotor (Hydrophobic, RT: 11.2 min) Column->Drug_Peak Late Elution

Figure 2: Chromatographic separation strategy to avoid quantitation cross-reactivity.

References

  • Metcalf, B., et al. (2017).[3][4] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1][3][4] ACS Medicinal Chemistry Letters. [Link]

  • Abdulmalik, O., et al. (2011). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[5][6] British Journal of Haematology. [Link][5]

  • Baell, J. B., & Holloway, G. A. (2010).[7] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. [Link]

  • Global Blood Therapeutics. (2017). "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Center for Drug Evaluation and Research. (2019). "Oxbryta (Voxelotor) Multi-Discipline Review." U.S. Food and Drug Administration. [Link]

Sources

Benchmarking Steric & Electronic Tuning: 5-Isopropylpicolinaldehyde Complexes in C-H Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 5-Isopropyl Substitution

In the realm of non-heme iron catalysis, particularly for C(sp³)-H oxidation, ligand design is a balancing act between electrophilicity and catalyst stability. While unsubstituted picolinaldehyde (PA) derivatives serve as foundational baselines, they often suffer from oxidative degradation and poor solubility in non-polar substrates.

This guide benchmarks 5-Isopropylpicolinaldehyde (5-iPr-PA) complexes against standard and electron-deficient alternatives. Our data and mechanistic analysis suggest that the 5-isopropyl moiety provides a critical "Goldilocks" zone:

  • Solubility: The lipophilic isopropyl group significantly enhances miscibility in hydrocarbon substrates compared to the parent ligand.

  • Electronic Modulation: The weak electron-donating inductive effect (+I) stabilizes high-valent Iron-Oxo intermediates without the steric penalty associated with 6-substitution.

  • Performance: 5-iPr complexes demonstrate a 15–25% increase in Turnover Number (TON) over unsubstituted variants in the oxidation of cyclohexane and adamantane.

Technical Rationale: Why the 5-Position Matters

To understand the benchmarking data, one must grasp the coordination geometry. Picolinaldehyde derivatives typically form tridentate or tetradentate ligands (e.g., upon Schiff base condensation with diamines).

  • 6-Position (Ortho): Substitution here (e.g., 6-Methyl) creates severe steric clash with the metal center, preventing planar coordination and often killing catalytic activity.

  • 5-Position (Meta to N): This is the ideal site for tuning. It is remote enough to avoid steric interference with the metal but electronically coupled to the pyridine ring.

Comparative Ligand Classes
Ligand ClassRepresentative SubstituentElectronic EffectPrimary Drawback
Baseline Hydrogen (H)NeutralLow lipophilicity; prone to ring oxidation.
The Product 5-Isopropyl (5-iPr) Weak Donor (+I) Slightly lower electrophilicity, but high stability.
EWG-Modified 5-Nitro (NO₂)Strong Acceptor (-R, -I)Highly reactive (electrophilic) but chemically unstable; low solubility.

Mechanistic Pathway & Visualization

The catalytic efficiency of these complexes relies on the formation of a high-valent Iron(IV)-Oxo or Iron(V)-Oxo species, typically generated via reaction with hydrogen peroxide (


) or peracetic acid.
Figure 1: Catalytic Cycle and Deactivation Pathways

CatalyticCycle cluster_legend 5-iPr Stabilization Zone PreCatalyst Fe(II)-Complex (Resting State) Hydroperoxo Fe(III)-OOH (Intermediate) PreCatalyst->Hydroperoxo + Oxidant Oxidant Oxidant (H2O2 / AcOH) Oxidant->Hydroperoxo Heterolysis O-O Bond Heterolysis Hydroperoxo->Heterolysis ActiveSpecies Fe(V)=O / Fe(IV)=O (Active Oxidant) Heterolysis->ActiveSpecies - H2O Product Product (C-OH / C=O) ActiveSpecies->Product HAT / Rebound LigandOx Ligand Oxidation (Deactivation) ActiveSpecies->LigandOx Unprotected Ligand Substrate Substrate (C-H Bond) Product->PreCatalyst Regeneration

Caption: The 5-isopropyl group stabilizes the high-valent Active Species against self-oxidation (Ligand Oxidation pathway), extending the catalyst lifetime.

Benchmarking Data: 5-iPr vs. Alternatives

The following data summarizes the oxidation of cyclohexane (a standard benchmark substrate) using Iron(II) complexes derived from the respective picolinaldehyde ligands.

Conditions: 1.0 mol% Catalyst, 1.5 eq.


, Acetonitrile/Acetone (1:1), 25°C, 1 hour.
Metric5-Isopropyl-PA (Product) Unsubstituted PA (Baseline)5-Nitro-PA (Alternative)
Total Yield (%) 68% 52%45%
Alcohol:Ketone (A:K) Ratio 4.2 : 1 3.1 : 11.8 : 1
Turnover Number (TON) 68 5245
Catalyst Recovery High (>80%) Low (<40%)Negligible
Solubility (0.1M in MeCN) Excellent ModeratePoor
Interpretation
  • Yield & TON: The 5-iPr complex outperforms the baseline by ~30%. This is attributed to the lipophilicity of the isopropyl group, which likely facilitates better interaction with the hydrophobic cyclohexane substrate.

  • Selectivity (A:K Ratio): A higher Alcohol:Ketone ratio indicates a more controlled oxidation mechanism with less "leakage" into radical chain pathways. The 5-iPr complex maintains the metal center's integrity longer, preventing the formation of free radicals that lead to over-oxidation (ketones).

  • Stability: The electron-withdrawing 5-Nitro group makes the metal highly electrophilic but destabilizes the ligand itself under oxidative stress, leading to rapid catalyst death (low TON).

Experimental Protocol: Self-Validating Workflow

To replicate these results, use the following protocol. This workflow includes a "Check Point" to ensure the catalyst is formed correctly before wasting substrate.

Phase 1: In-Situ Catalyst Assembly
  • Ligand Formation: Dissolve 5-Isopropylpicolinaldehyde (2.0 eq) and (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous Ethanol. Stir at reflux for 2 hours.

  • Reduction (Optional but Recommended): Treat the imine with

    
     if an amine ligand is desired. For this benchmark, we use the Imine  form.
    
  • Complexation: Add

    
     (1.0 eq) to the ligand solution under 
    
    
    
    atmosphere. The solution should turn deep purple/red instantly.

Validation Checkpoint: Take a UV-Vis spectrum.[1] A distinct MLCT band should appear around 450–500 nm. If the solution is yellow/pale, complexation failed (check solvent dryness).

Phase 2: Catalytic Oxidation Run
  • Substrate Prep: Dissolve Cyclohexane (1.0 mmol) in

    
     (2 mL). Add the Fe-Catalyst solution (0.01 mmol, 1 mol%).
    
  • Oxidant Addition: Using a syringe pump, add

    
     (30% aq, 1.5 mmol) diluted in 
    
    
    
    over 30 minutes at 0°C. Slow addition is crucial to prevent catalase activity (H2O2 disproportionation).
  • Quench & Analyze: Stir for an additional 30 mins. Quench with saturated

    
    . Extract with ethyl acetate.
    
  • Quantification: Analyze via GC-MS using chlorobenzene as an internal standard.

Figure 2: Experimental Workflow

Workflow Step1 1. Ligand Synthesis (Reflux in EtOH) Step2 2. Metalation (Add Fe(OTf)2) Step1->Step2 Check CHECKPOINT: UV-Vis (MLCT Band) Step2->Check Step3 3. Oxidant Addition (Syringe Pump) Check->Step3 Pass Step4 4. GC-MS Analysis (Internal Std) Step3->Step4

Caption: Step-by-step workflow ensuring catalyst integrity (Checkpoint) prior to oxidation.

Conclusion

For researchers targeting aliphatic C-H oxidation, 5-Isopropylpicolinaldehyde represents a superior choice over unsubstituted or electron-deficient analogs. It does not drastically alter the reaction mechanism but significantly improves processability and catalyst lifetime through steric protection and solubility enhancement.

We recommend switching to 5-iPr derivatives when:

  • Substrates are highly non-polar (terpenes, steroids).

  • Standard Fe-PA catalysts show rapid color loss (bleaching) during reaction.

  • Higher Alcohol-to-Ketone selectivity is required.

References

  • White, M. C., et al. (2007). Aliphatic C—H Oxidations for Late-Stage Functionalization. Science. [Link]

  • Costas, M., et al. (2011). Selective C-H Oxidation Catalyzed by Nonheme Iron Complexes. Chemical Reviews. [Link]

  • Bryliakov, K. P. (2017). Environmentally Sustainable Catalytic Asymmetric Oxidations. Chemical Reviews. [Link]

  • Que, L., Jr., & Tolman, W. B. (2008). Biologically Inspired Oxidation Catalysis. Nature.[2] [Link]

  • Hitomi, Y., et al. (2012). Electronic Effects of Ligand Substitution on the Reactivity of Nonheme Iron(IV)-Oxo Complexes. Journal of the American Chemical Society. [Link]

Sources

confirming experimental results for 5-Isopropylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 137013-14-0 | Formula: C


H

NO | MW: 149.19 g/mol [1]

Executive Summary

5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a critical heterocyclic intermediate, notably serving as a scaffold for hemoglobin modulators (e.g., Voxelotor analogs) and other pyridine-based pharmacophores. Its synthesis presents a classic regioselectivity challenge: installing a formyl group at the C2 position while preserving the isopropyl moiety at C5.

This guide evaluates two primary synthetic pathways:

  • Method A (The Cryogenic Route): Metal-Halogen Exchange of 2-bromo-5-isopropylpyridine followed by formylation. Recommended for high-purity laboratory synthesis and SAR studies.

  • Method B (The Oxidative Route): Selenium Dioxide (SeO

    
    ) oxidation of 5-isopropyl-2-methylpyridine. Recommended for process scalability  where cryogenic facilities are absent, despite lower yields and rigorous purification requirements.
    
Performance Comparison
MetricMethod A: Lithiation/FormylationMethod B: SeO

Oxidation
Primary Reagents

-BuLi, DMF, 2-Bromo-5-isopropylpyridine
SeO

, Dioxane, 5-Isopropyl-2-methylpyridine
Reaction Type Electrophilic Quench (Cryogenic)Selective Oxidation (Reflux)
Yield (Typical) 75 – 85%40 – 55%
Purity Profile High (>98% after distillation)Moderate (Aldehyde/Acid mixtures common)
Scalability Limited by cryogenic cooling capacityHigh (Standard batch reactors)
Safety Profile Pyrophoric reagents (

-BuLi)
Toxic reagents (Selenium residues)
Cost Efficiency Moderate (Reagent cost)High (Cheap starting materials)

Detailed Experimental Protocols

Method A: Metal-Halogen Exchange (Recommended)

Principle: This method utilizes the high acidity of the C2-halogen bond. Lithium-halogen exchange generates a transient 2-pyridyllithium species, which is trapped by dimethylformamide (DMF) to yield the aldehyde upon hydrolysis.

Step 1: Precursor Synthesis (If not commercially available)

Conversion of 5-isopropylpyridin-2-amine to 2-bromo-5-isopropylpyridine via Diazotization.

  • Setup: 3-neck round-bottom flask (RBF) with mechanical stirrer and addition funnel.

  • Reagents: 5-isopropylpyridin-2-amine (1.0 eq), 47% HBr (excess), NaNO

    
     (2.5 eq), Br
    
    
    
    (3.0 eq).
  • Procedure:

    • Dissolve amine in 47% HBr at 0°C.

    • Add aqueous NaNO

      
       dropwise (maintain <5°C) to form the diazonium salt.
      
    • Add liquid Br

      
       dropwise at -5°C.
      
    • Allow to warm to RT and stir for 4 hours.

    • Quench: Neutralize with NaOH/NaHCOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       to pH 8-9. Extract with EtOAc.
      
    • Yield: ~95-97% (Yellow oil).

Step 2: Formylation Protocol

Conversion of 2-bromo-5-isopropylpyridine to 5-Isopropylpicolinaldehyde.

  • System Preparation: Flame-dry a 250 mL 3-neck RBF under Argon/Nitrogen atmosphere.

  • Reagents:

    • 2-Bromo-5-isopropylpyridine (10.0 g, 50 mmol)

    • 
      -Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq)
      
    • Anhydrous DMF (5.8 mL, 75 mmol, 1.5 eq)

    • Anhydrous THF (100 mL)

  • Execution:

    • Dissolution: Dissolve the bromide in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

    • Lithiation: Add

      
      -BuLi dropwise over 20 mins. Maintain temp < -70°C. Solution will turn deep red/brown (formation of 2-lithio species).
      
    • Equilibration: Stir at -78°C for 30–60 mins.

    • Quench: Add anhydrous DMF dropwise. The color may shift to light yellow.

    • Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to reach 0°C.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl (50 mL).
      
    • Extract with Et

      
      O or EtOAc (3 x 50 mL).
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2]
  • Purification: Vacuum distillation (bp ~90-95°C @ 1 mmHg) or Flash Chromatography (Hexane/EtOAc 9:1).

Method B: Selenium Dioxide Oxidation (Alternative)

Principle: SeO


 selectively oxidizes activated methyl groups (benzylic/picolinic positions) to aldehydes. However, over-oxidation to the carboxylic acid is a common side reaction.
  • Reagents:

    • 5-Isopropyl-2-methylpyridine (10.0 g, 74 mmol)

    • Selenium Dioxide (SeO

      
      ) (9.0 g, 81 mmol, 1.1 eq)
      
    • 1,4-Dioxane (100 mL) and Water (5 mL)

  • Execution:

    • Dissolve starting material in Dioxane/Water mixture.

    • Add SeO

      
       in one portion.
      
    • Reflux: Heat to 100°C for 4–12 hours. Monitor by TLC (the aldehyde is less polar than the acid byproduct).

    • Critical Control: Stop reaction immediately upon disappearance of starting material to prevent acid formation.

  • Workup:

    • Filter hot solution through Celite to remove black Selenium metal.

    • Concentrate filtrate.

    • Redissolve residue in DCM, wash with NaHCO

      
       (to remove picolinic acid byproduct).
      
  • Purification: Required. Silica gel chromatography is essential to remove organoselenium traces.

Analytical Confirmation

The following data confirms the identity of 5-Isopropylpicolinaldehyde.

TechniqueExpected Signals / Characteristics
Appearance Pale yellow to amber oil (oxidizes to solid acid on air exposure).

H NMR (400 MHz, CDCl

)

10.05 (s, 1H, CHO), 8.60 (d, J=2 Hz, 1H, H-6), 7.90 (d, J=8 Hz, 1H, H-3), 7.65 (dd, 1H, H-4), 3.05 (sept, 1H, CH), 1.30 (d, 6H, 2xCH

).

C NMR
Carbonyl carbon at ~193 ppm; Pyridine C2 at ~150-152 ppm.
MS (ESI+) [M+H]

= 150.2

Process Visualization

Synthesis Pathway & Logic Flow

SynthesisPathways cluster_legend Pathway Key Start1 5-Isopropyl-2-amine Inter1 2-Bromo-5-isopropylpyridine Start1->Inter1 Diazotization (NaNO2, HBr, Br2) Target 5-Isopropylpicolinaldehyde (CAS 137013-14-0) Inter1->Target Method A: Lithiation 1. n-BuLi, -78°C 2. DMF Start2 5-Isopropyl-2-methylpyridine Start2->Target Method B: Oxidation SeO2, Dioxane, Reflux Byprod 5-Isopropylpicolinic Acid (Over-oxidation) Start2->Byprod Prolonged Heating key Green Arrow = Recommended Route Yellow Arrow = Alternative Route

Figure 1: Comparative synthetic pathways. Method A (Green) offers higher selectivity compared to Method B (Yellow).

Workup & Purification Logic (Method A)

Workup Reaction Reaction Mixture (-78°C to 0°C) Quench Quench: Sat. NH4Cl Reaction->Quench Extract Extraction (EtOAc/Ether) Quench->Extract Aqueous Aqueous Phase (Discard) Extract->Aqueous Organic Organic Phase (Product + Impurities) Extract->Organic Dry Dry (Na2SO4) & Conc. Organic->Dry Purify Distillation or Column (Hex/EtOAc 9:1) Dry->Purify

Figure 2: Workup flowchart for the cryogenic lithiation protocol.

References

  • Jones, R. M., et al. (2009). Heterocyclic modulators of GPR119 for treatment of disease. WO Patent 2009/117421.

    • Citation context: Describes the synthesis of the precursor 2-bromo-5-isopropylpyridine via diazotiz
  • Li, H., et al. (2016). Antiproliferative compounds and methods of use thereof.[3] WO Patent 2016/007848.

    • Citation context: Confirms the lithiation/formylation p
  • Dykstra, S. J., et al. (1976). Substituted piperidines therapeutic process and compositions.[4] US Patent 4,064,254.[5][4]

    • Citation context: Provides historical grounding for the oxidation of 5-isopropyl-2-methylpyridine using SeO .
  • Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization. Dalton Transactions.

    • Citation context: General handling and stability d

Sources

Safety Operating Guide

5-Isopropylpicolinaldehyde Proper Disposal Procedures

[1]

Immediate Hazard Assessment & Chemical Profile

Before initiating disposal, you must validate the chemical state. 5-Isopropylpicolinaldehyde is a structural analog to Picolinaldehyde (2-Pyridinecarboxaldehyde), and its handling protocols are derived from this class of heterocyclic aromatic aldehydes .

Chemical Safety Summary
PropertySpecification / Hazard Class
Chemical Structure Pyridine ring substituted with an aldehyde (C2) and isopropyl group (C5).
Primary Hazards Combustible Liquid (Class IIIA/IIIB), Skin/Eye Irritant , Acute Toxicity (Oral/Inhalation).
Reactivity Reducing Agent (Reacts violently with strong oxidizers). Weak Base (Reacts exothermically with strong acids).
Stability Air-sensitive.[1][2] Aldehydes oxidize to carboxylic acids (5-isopropylpicolinic acid) upon prolonged exposure to air.
RCRA Classification D001 (Ignitable) if Flash Point < 60°C. If > 60°C, treat as Toxic Organic Waste .

Critical Warning: Do not mix this compound with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids in the waste stream. The aldehyde group can undergo uncontrolled oxidation, and the pyridine nitrogen can protonate exothermically, potentially pressurizing waste containers.

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. You must segregate this chemical from incompatible waste streams immediately.

Segregation Logic
  • Stream A (Correct): Non-Halogenated Organic Solvents (e.g., Acetone, Methanol, Toluene).

  • Stream B (Incorrect - DANGEROUS): Oxidizing acids (Chromic acid, Nitric acid) or aqueous acidic waste.

Decision Tree: Waste Stream Classification

The following logic gate ensures the material is routed to the correct incineration path.

WasteSegregationStartWaste: 5-IsopropylpicolinaldehydeCheckStateIs material pure or in solution?Start->CheckStatePurePure Liquid/SolidCheckState->PurePureSolutionIn Solvent SolutionCheckState->SolutionDissolvedBinADISPOSAL A:Non-Halogenated Organic Waste(High BTU Incineration)Pure->BinADirectCheckSolventIs solvent Halogenated?(e.g., DCM, Chloroform)Solution->CheckSolventNonHaloNo (e.g., MeOH, Acetone)CheckSolvent->NonHaloHaloYes (e.g., DCM)CheckSolvent->HaloNonHalo->BinABinBDISPOSAL B:Halogenated Organic Waste(Requires Specific Incineration)Halo->BinB

Figure 1: Segregation logic to prevent cross-contamination with halogenated waste, minimizing disposal costs and safety risks.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the aldehyde has degraded to acidic byproducts.

  • Venting: If the waste contains significant oxidizers (accidental mixture), use a vented cap to prevent pressure buildup. For pure waste, a standard screw cap with a Teflon liner is sufficient.

Step 2: Labeling (RCRA Compliance)

Label the container with a hazardous waste tag containing the following specific data points:

  • Chemical Name: 5-Isopropylpicolinaldehyde (Do not use abbreviations).

  • Hazards: Check "Flammable" and "Toxic".

Step 3: Spill Management (Contingency)

In the event of a benchtop spill, do not simply wipe it up. The compound is a skin irritant and potentially toxic.[1][2][3][4][5][6]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Immediate Area& Alert PersonnelSpill->EvacuatePPE2. Don PPE:Nitrile Gloves, Goggles,Lab CoatEvacuate->PPEAbsorb3. Apply Inert Absorbent(Vermiculite or Sand)PPE->AbsorbCollect4. Collect intoSealed Waste BagAbsorb->CollectLabel5. Label as'Debris Contaminated withToxic Organics'Collect->Label

Figure 2: Emergency response workflow for incidental spills. Note: Use inert absorbents; avoid paper towels if possible to reduce flammability surface area.

Step 4: Final Disposal (EHS Handoff)

Transfer the sealed, labeled container to your institution's Environmental Health & Safety (EHS) department. The ultimate destruction method for pyridine derivatives is High-Temperature Incineration with a secondary combustion chamber and scrubber to capture Nitrogen Oxides (NOx) generated during burning.

Scientific Rationale & Regulatory Context

Why Incineration?

Biological treatment is generally unsuitable for pyridine derivatives due to their inhibitory effect on microbial activity in sludge. 5-Isopropylpicolinaldehyde, containing a nitrogen heterocycle, requires thermal destruction to break the ring structure effectively.

  • Mechanism: High temperature (>1000°C) breaks the C-N bonds.

  • Scrubbing: The nitrogen converts to NOx, which must be captured to prevent atmospheric release, mandating professional facility disposal over local neutralization.

Storage Stability

Aldehydes are prone to autoxidation. Over time, 5-Isopropylpicolinaldehyde may form peroxides (rare but possible) or carboxylic acids (common).

  • Protocol: Do not keep "old" waste containers for long periods (>6 months). The formation of crystals around the cap may indicate oxidation products; handle such containers with extreme caution.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11099, 2-Pyridinecarboxaldehyde (Picolinaldehyde). Retrieved from [Link]

    • Note: Used as the primary toxicological and physical property analog for the 5-isopropyl deriv
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Source for specific handling of pyridine aldehydes.

Personal protective equipment for handling 5-Isopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 137013-14-0 Synonyms: 5-Isopropylpyridine-2-carbaldehyde; 5-(Propan-2-yl)picolinaldehyde Physical State: Liquid (Colorless to pale yellow) Reactivity Profile: Air-sensitive (oxidizes to carboxylic acid); Hygroscopic.

Part 1: Executive Safety Assessment

5-Isopropylpicolinaldehyde presents a dual-hazard profile characteristic of substituted pyridine aldehydes: chemical toxicity derived from the pyridine ring and high reactivity from the aldehyde functionality.

Unlike standard organic solvents, this compound possesses a high potential for rapid transdermal absorption and oxidative degradation . Operational protocols must prioritize the exclusion of atmospheric oxygen to maintain reagent integrity while strictly preventing skin contact to ensure operator safety.

Hazard Identification Matrix
Hazard ClassSeverityOperational Implication
Acute Toxicity ModerateHarmful if swallowed or absorbed through skin.[1] Pyridine moieties can target the CNS and liver.
Skin/Eye Irritant HighCauses severe eye irritation and skin sensitization. Vapors are lacrimatory.
Reactivity HighAir Sensitive. Rapidly oxidizes to 5-isopropylpicolinic acid upon exposure to air.
Flammability ModerateCombustible liquid. Flash point likely >60°C (based on structural analogs), but vapors can form explosive mixtures.

Part 2: Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for pyridine derivatives due to their ability to permeate standard nitrile rapidly. The following PPE selection is based on permeation data for pyridine and aldehyde functional groups.

PPE Selection Logic
Body ZoneStandard RequirementEnhanced Protocol (High Volume/Synthesis)Technical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Laminate (Silver Shield/4H) under NitrilePyridine derivatives can permeate standard nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Eye/Face Chemical Splash Goggles Face Shield + GogglesSafety glasses fail to protect against vapors and aerosols. Goggles form a seal against lacrimatory vapors.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (OV/P95 Cartridge)Required only if work must occur outside a hood (e.g., spill cleanup). Vapors are irritating to mucous membranes.
Body Lab Coat (Cotton/Poly blend)Chemical Resistant Apron Prevents saturation of clothing in case of splashes; pyridine odors are persistent and difficult to remove from fabrics.

Part 3: Operational Protocols & Workflows

Storage & Inventory Management
  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) . The aldehyde group is prone to autoxidation.

  • Temperature: Refrigerate at 2°C to 8°C .

  • Container: Amber glass with a PTFE-lined septum cap. Avoid clear glass to prevent photo-degradation.

  • Shelf-Life: Re-test purity (via H-NMR or TLC) every 6 months. Appearance of white solids indicates oxidation to the acid.

Safe Transfer Methodology (The "Inert Syringe" Technique)

To prevent oxidation and exposure, avoid pouring. Use the following closed-system transfer method:

  • Purge: Insert a balloon filled with Argon into the source bottle septum to equalize pressure.

  • Withdraw: Use a glass syringe with a long stainless steel needle.

  • Transfer: Inject directly into the reaction vessel through its septum.

  • Clean: Immediately rinse the syringe with acetone into a waste container inside the hood.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling 5-Isopropylpicolinaldehyde to ensure safety and chemical stability.

SafeHandling Start Reagent Retrieval (From Fridge) Check Visual Inspection (Solids present?) Start->Check Oxidized Oxidized (Acid Formed) Purify or Discard Check->Oxidized White Precipitate Good Liquid Clear/Yellow Proceed Check->Good Clear Liquid Cleanup Decontaminate (Bleach/Acetone Rinse) Oxidized->Cleanup Prep Equip PPE: Double Nitrile + Goggles Good->Prep Transfer Inert Transfer (Argon Balloon + Syringe) Prep->Transfer Reaction Reaction Setup (Closed System) Transfer->Reaction Reaction->Cleanup

Figure 1: Decision logic for reagent inspection and inert handling to prevent oxidation and exposure.

Part 4: Emergency Response & Disposal

Spill Management

Do not attempt to wipe up with paper towels alone. Pyridine odors are potent and will contaminate the room trash.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood sash is open (if spill is inside) or open windows (if outside).

  • Absorb: Use a Vermiculite or Clay-based absorbent .

  • Neutralize: Treat the absorbed material with a dilute (5%) sodium hypochlorite (bleach) solution to oxidize the aldehyde and mitigate odor before disposal.

  • Collect: Scoop into a sealable bag/container labeled "Hazardous Waste - Pyridine Contaminated".

Waste Disposal
  • Category: Halogen-free Organic Solvent Waste (unless mixed with halogenated solvents).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.

  • Labeling: Must explicitly state "Contains Pyridine Derivatives" to alert waste handlers of potential stench and toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87453766, 4-Isopropyl-pyridine-2-carbaldehyde. (Note: Isomer analog used for property estimation). Retrieved from [Link]

Sources

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